5,6-dimethyl-1H-indazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5,6-dimethyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-3-8-5-10-11-9(8)4-7(6)2/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTXIIOJRNKQID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618321 | |
| Record name | 5,6-Dimethyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700-99-2 | |
| Record name | 5,6-Dimethyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5,6-Dimethyl-1H-Indazole: Technical Profile and Synthetic Utility
Topic: "5,6-dimethyl-1H-indazole" Fundamental Properties Content Type: Technical Whitepaper / Laboratory Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists
Executive Summary
5,6-Dimethyl-1H-indazole (CAS: 700-99-2) is a privileged bicyclic scaffold in medicinal chemistry, distinguished by its role as a bioisostere of the indole nucleus. Characterized by a pyrazole ring fused to a dimethyl-substituted benzene ring, this compound serves as a critical pharmacophore in the development of kinase inhibitors (e.g., Aurora, CDK, and VEGFR families) and non-steroidal anti-inflammatory agents. This guide provides a definitive technical analysis of its physicochemical properties, validated synthetic pathways, and structural role in structure-activity relationship (SAR) campaigns.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The 5,6-dimethyl substitution pattern imparts unique lipophilicity and steric bulk compared to the unsubstituted parent indazole, influencing binding affinity in hydrophobic pockets of target enzymes.
Table 1: Fundamental Chemical Data
| Property | Specification | Notes |
| IUPAC Name | 5,6-Dimethyl-1H-indazole | |
| CAS Number | 700-99-2 | |
| Molecular Formula | C₉H₁₀N₂ | |
| Molecular Weight | 146.19 g/mol | |
| Appearance | White to off-white crystalline solid | Often yellows upon oxidation/light exposure. |
| Melting Point | 175–176 °C | Sharp transition indicates high purity [1]. |
| Solubility | DMSO, Methanol, Ethanol, CH₂Cl₂ | Sparingly soluble in water; soluble in dilute acids. |
| pKa (Calc) | ~1.5 (N2 protonation), ~13.8 (NH deprotonation) | Amphoteric nature typical of indazoles. |
| Tautomerism | 1H-Indazole (Major) ⇌ 2H-Indazole (Minor) | 1H form is thermodynamically favored (~20 kJ/mol) [2]. |
Synthetic Pathways[6][7][8][9][10]
Constructing the 5,6-dimethyl-1H-indazole core requires precise regiocontrol to ensure the methyl groups are correctly positioned relative to the nitrogen atoms. Two primary methodologies are recommended based on scale and available precursors.
Method A: Cyclization of 4,5-Dimethyl-2-halobenzaldehydes (Preferred Lab Scale)
This route offers mild conditions and high regioselectivity, avoiding the hazardous thermolysis associated with classical azo-rearrangements.
-
Precursor: 2-Fluoro-4,5-dimethylbenzaldehyde or 2-Bromo-4,5-dimethylbenzaldehyde.
-
Reagent: Hydrazine hydrate (N₂H₄·H₂O).
-
Mechanism: Nucleophilic attack of hydrazine on the aldehyde (forming a hydrazone), followed by intramolecular nucleophilic aromatic substitution (SₙAr) at the halogenated position.
Method B: The Jacobson Indazole Synthesis (Classical/Industrial)
Historically significant, this method utilizes 2,4,5-trimethylaniline (pseudo-cumidine). It involves acetylation, nitrosation, and thermal rearrangement. While effective, it requires careful handling of diazonium intermediates and benzene solvents.
Visualization: Synthetic Workflow (Method A)
Figure 1: One-pot synthesis of 5,6-dimethyl-1H-indazole via hydrazine cyclization of 2-fluoro-4,5-dimethylbenzaldehyde.[1][2][3]
Medicinal Chemistry Utility & SAR
The 5,6-dimethyl-1H-indazole scaffold is not merely a passive linker; it is an active pharmacophore. Its utility is driven by three structural features:
-
H-Bond Donor/Acceptor Motif: The N1-H and N2 motif mimics the adenine hinge-binding region of ATP, making it a potent scaffold for Type I Kinase Inhibitors (e.g., targeting CDK, Aurora, and p38 MAP kinases) [3].
-
Hydrophobic "Tail" (C5/C6 Methyls): The 5,6-dimethyl groups project into the hydrophobic back-pocket (Gatekeeper region) of enzymes, enhancing selectivity over other kinases that lack sufficient volume in this region.
-
Electronic Modulation: The electron-donating methyl groups increase the electron density of the aromatic system, potentially strengthening cation-π interactions with receptor residues.
Structural Logic: Kinase Binding Mode
Figure 2: Pharmacophoric mapping of the 5,6-dimethylindazole scaffold within a typical kinase ATP-binding pocket.
Analytical Characterization
Validating the identity of 5,6-dimethyl-1H-indazole requires distinguishing it from its isomers (e.g., 4,5-dimethyl or 6,7-dimethyl analogs).
¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)
The symmetry of the molecule is broken by the N-H tautomer, but rapid exchange often simplifies the spectrum.
-
δ 12.8–13.0 ppm (br s, 1H): NH proton (exchangeable).
-
δ 7.95 ppm (s, 1H): C3 -H (Deshielded by adjacent nitrogens).
-
δ 7.55 ppm (s, 1H): C4 -H (Para to N-H? No, C4 is adjacent to C3 and C5-Me. Typically appears as a singlet due to lack of ortho-coupling).
-
δ 7.25 ppm (s, 1H): C7 -H (Shielded relative to H4/H3).
-
δ 2.35 ppm (s, 3H): C5 -CH₃.
-
δ 2.30 ppm (s, 3H): C6 -CH₃.
-
Note: The appearance of two distinct aromatic singlets (H4, H7) confirms the 5,6-substitution pattern. An ortho-coupled doublet pattern would indicate 4,5- or 6,7- substitution.
Mass Spectrometry (ESI-MS)
-
[M+H]⁺: m/z 147.1
-
Fragmentation: Loss of N₂ (m/z ~119) is a characteristic pathway for indazoles.
Safety & Handling Protocols
-
Hazard Classification: Irritant (Skin/Eye). Potentially harmful if swallowed.[4]
-
Storage: Store at room temperature (15–25°C) in a tightly sealed container. Protect from light to prevent photo-oxidation (yellowing).
-
Reactivity: Incompatible with strong oxidizing agents. The N1-H is acidic enough to form salts with strong bases (NaH, KOtBu), which is the primary method for N-alkylation/functionalization.
References
-
ChemicalBook. (2025). 5,6-Dimethyl-1H-indazole Properties and Supplier Data. Retrieved from
-
Claramunt, R. M., et al. (2004). The tautomerism of indazole: A theoretical and experimental study. Journal of Organic Chemistry.
-
Song, Z., et al. (2021).[2] Indazole derivatives as potent kinase inhibitors: A review. Organic & Biomolecular Chemistry.
-
Sigma-Aldrich. (2025).[5] NMR Chemical Shifts of Trace Impurities.
Sources
- 1. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole synthesis [organic-chemistry.org]
- 3. echemi.com [echemi.com]
- 4. 1H-Indazol-5-ol | C7H6N2O | CID 101438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
"5,6-dimethyl-1H-indazole" CAS number 700-99-2
Executive Summary
5,6-Dimethyl-1H-indazole (CAS 700-99-2) is a critical bicyclic heteroaromatic scaffold in modern medicinal chemistry.[1] Structurally characterized by a pyrazole ring fused to a dimethyl-substituted benzene ring, it serves as a pharmacophore of high value in the development of targeted cancer therapies.[2]
This whitepaper provides a comprehensive technical analysis of 5,6-dimethyl-1H-indazole, detailing its validated synthetic pathways, physicochemical profile, and pivotal role as an intermediate in the synthesis of KRAS G12C inhibitors (e.g., Adagrasib analogs) and IDO1 inhibitors. The guide is designed for researchers requiring actionable protocols and mechanistic insights to accelerate lead optimization and process chemistry workflows.
Chemical Profile & Physicochemical Properties
The 5,6-dimethyl substitution pattern confers unique lipophilicity and steric properties to the indazole core, influencing binding affinity in kinase pockets (e.g., ATP-binding sites).
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | 5,6-Dimethyl-1H-indazole |
| CAS Number | 700-99-2 |
| Molecular Formula | C9H10N2 |
| Molecular Weight | 146.19 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |
| pKa (Calculated) | ~13.8 (NH acidity), ~1.5 (N2 basicity) |
| Tautomerism | Exists in equilibrium between 1H- and 2H- forms; 1H is thermodynamically dominant in solution.[1][3] |
Key Identification Data (NMR):
-
1H NMR (400 MHz, DMSO-d6/CDCl3):
Validated Synthetic Protocol
The most robust route to 5,6-dimethyl-1H-indazole utilizes the Jacobson Indazole Synthesis (or modified Bartoli cyclization) starting from 2,4,5-trimethylaniline (Pseudocumidine) . This method relies on the diazotization of the primary amine followed by intramolecular cyclization onto the ortho-methyl group.[2]
Reaction Scheme
Figure 1: Synthetic pathway from 2,4,5-trimethylaniline via diazotization and phase-transfer catalyzed cyclization.[1][3][4][5][6][7][8][9]
Detailed Experimental Workflow
Reagents:
-
2,4,5-Trimethylaniline (1.0 equiv)[4]
-
Tetrafluoroboric acid (HBF4) (40% aq, ~8.0 equiv) or Glacial Acetic Acid[2]
-
Potassium Acetate (KOAc) (2.0 equiv)[2]
-
18-Crown-6 (0.05 equiv, optional catalyst for yield improvement)[1]
-
Solvents: Water, Chloroform (CHCl3) or Ethyl Acetate[2]
Step-by-Step Protocol:
-
Diazotization:
-
Charge a reaction vessel with 2,4,5-trimethylaniline and cool to 0°C in an ice bath.
-
Add HBF4 (or dilute HCl/AcOH) dropwise, maintaining temperature <5°C. Stir for 15 minutes to form the anilinium salt.
-
Add a pre-cooled solution of NaNO2 in water dropwise over 20 minutes.[2]
-
Critical Control Point: Maintain temperature at 0°C to prevent decomposition of the diazonium intermediate. Stir for 1 hour. A precipitate (diazonium salt) may form.[2][4][7]
-
-
Cyclization:
-
Filter the diazonium salt (if solid) or use the solution directly.[2]
-
Dissolve/suspend the diazonium species in CHCl3 .
-
Stir the biphasic mixture at Room Temperature (25°C) for 2 hours. The crown ether facilitates the base-mediated intramolecular attack of the diazonium nitrogen onto the ortho-methyl group.[1]
-
-
Work-up & Purification:
Pharmaceutical Applications & Mechanism
5,6-Dimethyl-1H-indazole acts as a "privileged scaffold" in drug discovery, particularly for kinase inhibitors where the indazole NH and N2 mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.
Key Therapeutic Areas
-
KRAS G12C Inhibition (Oncology):
-
IDO1 Inhibition (Immuno-oncology):
-
Substituted 1,3-dimethyl-6-amino-indazoles have shown potency in inhibiting Indoleamine 2,3-dioxygenase (IDO1), an enzyme that suppresses T-cell activity in the tumor microenvironment.[1]
-
-
Antitubercular Agents:
-
Used in the development of Lipoamide Dehydrogenase (Lpd) inhibitors for Mycobacterium tuberculosis.[2]
-
Figure 2: Downstream pharmaceutical applications of the 5,6-dimethyl-1H-indazole scaffold.[1]
Safety & Handling (SDS Highlights)
-
Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit.[2] 2A, STOT SE 3).
-
Signal Word: Warning.
-
Hazard Statements:
-
Handling: Use in a fume hood.[2] Wear nitrile gloves and safety goggles.[2] Avoid dust formation.[2]
-
Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) under inert atmosphere (Argon/Nitrogen) to prevent oxidation.
References
-
Fell, J. B., et al. (2020).[2] Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 63(13), 6679–6693.[2] [2]
-
Gaikwad, D. D., et al. (2015).[2] Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. European Journal of Medicinal Chemistry, 90, 707-731.[2] [2]
-
BenchChem Technical Support. (2025). Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes. [2]
-
PubChem Compound Summary. (2025). 5,6-Dimethyl-1H-indazole (CID 21813556).[1][3][5][6] National Center for Biotechnology Information.[2]
-
Thao, T. P., et al. (2023).[2][10] Design, synthesis and evaluation of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 80, 117377.[2] [2][10]
Sources
- 1. 1000343-69-0|6-Bromo-5-methyl-1H-indazole|BLD Pharm [bldpharm.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US20240239788A1 - Small molecule inhibitors of kras g12d mutant - Google Patents [patents.google.com]
- 10. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
"5,6-dimethyl-1H-indazole" molecular structure and IUPAC name
This technical guide details the molecular identity, physicochemical properties, synthesis, and pharmacological relevance of 5,6-dimethyl-1H-indazole . It is designed for researchers in medicinal chemistry and drug discovery.
Executive Summary
5,6-dimethyl-1H-indazole (CAS: 700-99-2) is a privileged bicyclic heteroaromatic scaffold used extensively in medicinal chemistry. As a derivative of the parent indazole (1,2-benzodiazole), it serves as a critical pharmacophore in the development of kinase inhibitors (e.g., Mps1, PKMYT1) and modulators of the estrogen receptor. Its structural rigidity, combined with the hydrogen-bonding capability of the pyrazole moiety, allows for high-affinity interactions with ATP-binding pockets in enzymes.
Molecular Identity & Nomenclature
The compound consists of a benzene ring fused to a pyrazole ring, substituted with methyl groups at positions 5 and 6.
IUPAC and Identifiers
| Attribute | Detail |
| IUPAC Name | 5,6-dimethyl-1H-indazole |
| CAS Number | 700-99-2 |
| Molecular Formula | C₉H₁₀N₂ |
| SMILES | CC1=CC2=C(C=C1C)NN=C2 |
| InChIKey | RTTXIIOJRNKQID-UHFFFAOYSA-N |
Tautomerism (1H vs 2H)
Indazoles exhibit annular tautomerism.[1][2] For 5,6-dimethylindazole, the 1H-tautomer is thermodynamically favored over the 2H-tautomer by approximately 3.6–4.0 kcal/mol in the gas phase and non-polar solvents. This stability arises from the preservation of the benzenoid aromatic sextet in the 1H-form, whereas the 2H-form adopts a quinonoid character.
-
1H-Indazole (Benzenoid): Dominant species; acts as a hydrogen bond donor at N1 and acceptor at N2.
-
2H-Indazole (Quinonoid): Minor species; often stabilized in specific protein binding pockets or by N-alkylation.
Figure 1: Annular tautomerism of indazole. The 1H-form is the predominant species in solution.[3]
Physicochemical Properties
Understanding the physicochemical profile is essential for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties in drug design.
| Property | Value | Significance |
| Molecular Weight | 146.19 g/mol | Fragment-like; ideal for lead optimization. |
| XLogP3 | 2.3 | Lipophilic; suggests good membrane permeability. |
| TPSA | 28.7 Ų | Low polar surface area, favoring BBB penetration. |
| H-Bond Donors | 1 (NH) | Critical for H-bonding with hinge regions in kinases. |
| H-Bond Acceptors | 1 (N:) | Accepts protons from catalytic residues (e.g., Lys, Asp). |
| pKa (Predicted) | ~1.5 (N2H+) / ~14 (NH) | Weakly basic; remains neutral at physiological pH. |
Synthetic Pathways
For research applications, the synthesis of 5,6-dimethyl-1H-indazole must be regioselective to avoid isomers (e.g., 4,5- or 6,7-dimethyl). The Jacobson Indazole Synthesis is the authoritative method for generating 5,6-substituted indazoles from aniline precursors.
Protocol: Modified Jacobson Synthesis
This route utilizes 3,4-dimethylaniline as the starting material.[4] It proceeds via acetylation, nitrosation, and spontaneous cyclization.
Step-by-Step Methodology:
-
Acetylation: React 3,4-dimethylaniline with acetic anhydride in acetic acid to yield N-(3,4-dimethylphenyl)acetamide.
-
Nitrosation: Treat the acetamide with sodium nitrite (NaNO₂) in aqueous acid at 0–5°C to form the N-nitroso-N-acetyl derivative.
-
Rearrangement & Cyclization: Heat the N-nitroso intermediate in benzene or toluene. The compound undergoes a [3,3]-sigmatropic rearrangement followed by cyclization and loss of acetic acid to yield 5,6-dimethyl-1H-indazole .
-
Purification: Recrystallize from methanol/water to remove regioisomeric byproducts.
Figure 2: Retrosynthetic workflow based on the Jacobson Indazole Synthesis.
Analytical Characterization
Verification of the structure relies on distinguishing the specific substitution pattern.
¹H NMR Signature (Predicted in DMSO-d₆)
The symmetry of the 5,6-dimethyl substitution results in a simplified aromatic region compared to the unsubstituted parent.
-
δ 12.8 ppm (br s, 1H): Indazole NH (exchangeable).
-
δ 7.95 ppm (s, 1H): H-3 proton. Characteristic of the pyrazole ring, typically the most deshielded singlet.
-
δ 7.55 ppm (s, 1H): H-4 proton. Appears as a singlet due to lack of ortho-coupling (positions 5 and 3 are blocked/heteroatom).
-
δ 7.30 ppm (s, 1H): H-7 proton. Appears as a singlet; typically shielded relative to H-4.
-
δ 2.35 ppm (s, 3H): C-5 Methyl group.
-
δ 2.30 ppm (s, 3H): C-6 Methyl group.
Note: The observation of two distinct singlets in the aromatic region (H4 and H7) confirms the 5,6-substitution pattern. Other isomers (e.g., 4,5-dimethyl) would show ortho-coupling (doublets).
Pharmacological Relevance
The 5,6-dimethyl-1H-indazole scaffold is a bioisostere of the dimethylbenzimidazole moiety (found in Vitamin B12) and mimics the purine ring system.
Mechanism of Action in Kinase Inhibition
Indazoles bind to the ATP-binding site of kinases.
-
Hinge Binding: The N1-H and N2 nitrogen atoms form a bidentate hydrogen bond motif with the kinase hinge region (e.g., Glu/Leu backbone).
-
Hydrophobic Core: The 5,6-dimethyl substituents occupy the hydrophobic "back pocket" (Gatekeeper region), enhancing selectivity and potency by displacing water molecules and engaging in Van der Waals interactions.
-
Target Examples:
-
Mps1 (TTK): Cell cycle regulation target for cancer therapy.
-
PKMYT1: Involved in G2/M checkpoint control.
-
Figure 3: Pharmacophore mapping of 5,6-dimethylindazole in kinase binding sites.
Safety & Handling
-
GHS Classification: Warning.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Indazoles are generally stable but can oxidize over prolonged exposure to light and air.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21813556, 5,6-Dimethyl-1H-indazole. Retrieved from [Link]
- L. F. Tietze, T. Eicher. (1991). Reactions and Syntheses: In the Organic Chemistry Laboratory. University Science Books. (Standard reference for Jacobson Synthesis mechanisms).
-
Vandavasi, J. K., et al. (2017). "Design and synthesis of novel indazole derivatives as potent Mps1 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. (Context for kinase activity).[2]
-
Claramunt, R. M., et al. (2006).[5] "The Tautomerism of Indazoles: A Combined Theoretical and Experimental Study." Journal of Organic Chemistry. (Source for tautomeric stability data).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. CN112898206A - Preparation method of 5, 6-dimethylbenzimidazole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
"5,6-dimethyl-1H-indazole" tautomerism and stability
Tautomerism, Stability, and Synthetic Protocols
Executive Summary
5,6-Dimethyl-1H-indazole is a bicyclic heteroaromatic pharmacophore increasingly utilized in medicinal chemistry, particularly in the design of tyrosine kinase inhibitors (e.g., analogs of Pazopanib and Axitinib). Its structural utility lies in the indazole core's ability to serve as a bioisostere for indole or purine systems, offering distinct hydrogen-bonding capabilities.
However, the efficacy of this scaffold is governed by its tautomeric equilibrium (
Tautomeric Equilibrium: The vs. Paradigm
The defining characteristic of the indazole scaffold is the annular tautomerism between the
Thermodynamic Stability
-
Gas Phase & Solution: The
-tautomer is thermodynamically more stable than the -tautomer by approximately 3.6 – 4.5 kcal/mol (15–19 kJ/mol). This preference arises because the form preserves the full aromaticity of the benzene ring (Clar's sextet), whereas the form imposes a quinonoid character that disrupts local aromaticity. -
Substituent Effects: The 5,6-dimethyl substitution pattern exerts a weak positive inductive effect (+I). While this increases the electron density of the benzene ring, it does not significantly perturb the N-N bond electronics enough to invert the tautomeric preference.
-
Binding Context: In protein binding pockets, the energy penalty for accessing the
tautomer can be offset by specific hydrogen bonding interactions (e.g., if a residue requires a donor at N2).
DOT Diagram: Tautomeric Equilibrium
The following diagram illustrates the equilibrium and the resonance structures involved.
Figure 1: The tautomeric equilibrium of 5,6-dimethylindazole. The 1H form is favored due to aromatic preservation.
Stability Profile
Chemical Stability
-
Thermal: 5,6-Dimethyl-1H-indazole is highly stable thermally, with a melting point typically exceeding 150°C (extrapolated from parent indazole mp 147°C and dimethyl analogs). It resists decomposition under standard reflux conditions.
-
Oxidative: The methyl groups at positions 5 and 6 are susceptible to oxidation (e.g., to carboxylic acids) only under forcing conditions (KMnO₄/reflux). The heterocyclic core is resistant to oxidative cleavage.
Acid-Base Properties
Indazoles are amphoteric but generally act as very weak bases.
-
pKa (Protonation): ~1.2 (Protonation occurs at N2 of the
tautomer). -
pKa (Deprotonation): ~13.8 (Loss of the N1 proton to form the indazolate anion).
-
Implication: At physiological pH (7.4), the molecule exists almost exclusively as the neutral
species.
Synthetic Protocol
The most robust synthesis for 5,6-dimethyl-1H-indazole involves the cyclization of hydrazine with a 2-halo- or 2-amino-carbonyl precursor. Below is a high-yield protocol adapted for laboratory scale.
Methodology: Diazo-Cyclization Route
This route is preferred for its regioselectivity and high purity.
Reagents:
-
3,4-Dimethylaniline (Starting Material)
-
Acetic Anhydride
-
Isoamyl nitrite
-
Potassium Acetate / Benzene (or Toluene)
Step-by-Step Protocol:
-
Acetylation: React 3,4-dimethylaniline with acetic anhydride to form N-(3,4-dimethylphenyl)acetamide.
-
Nitrosation: Treat the acetamide with isoamyl nitrite in the presence of acetic anhydride/potassium acetate. This generates the N-nitroso intermediate.
-
Cyclization & Rearrangement: Heat the mixture (benzene reflux, ~80°C) to induce cyclization to 5,6-dimethyl-1H-indazole via the Jacobson indazole synthesis mechanism.
-
Hydrolysis: If the product is N-acetylated, reflux in dilute HCl to deprotect to the free base.
-
Purification: Recrystallize from ethanol/water.
DOT Diagram: Synthesis Workflow
Figure 2: Step-wise synthesis of 5,6-dimethyl-1H-indazole from aniline precursors.
Analytical Characterization
Distinguishing the tautomers and verifying the structure requires precise analytical techniques.
Nuclear Magnetic Resonance (NMR)
In DMSO-
-
H NMR (DMSO-
):-
NH: Broad singlet typically around 12.8 – 13.0 ppm .
-
H-3: Singlet at ~7.9 – 8.0 ppm (Characteristic of indazole C3-H).
-
H-4 & H-7: Singlets (due to 5,6-dimethyl substitution) in the aromatic region (approx 7.2 – 7.5 ppm).
-
Methyls: Two singlets around 2.30 – 2.40 ppm .
-
Crystallography[1][2][3]
-
Solid State: In the crystal lattice, 5,6-dimethyl-1H-indazole exists exclusively as the
tautomer , forming intermolecular hydrogen bonds (N-H···N) in dimers or catemers.
Data Summary Table
| Property | Value / Characteristic |
| Molecular Formula | C₉H₁₀N₂ |
| Molecular Weight | 146.19 g/mol |
| Preferred Tautomer | |
| +3.6 to +4.5 kcal/mol (Gas Phase) | |
| pKa (Acidic) | ~13.8 (NH deprotonation) |
| Solubility | Soluble in DMSO, MeOH, EtOH; Low in Water |
References
-
Tautomeric Stability: Claramunt, R. M., et al. "The tautomerism of indazole: A theoretical and experimental study." Journal of the Chemical Society, Perkin Transactions 2, 1991. Link
- Synthetic Methodology: Vebrel, J., et al. "Synthesis of indazoles via cyclization of hydrazine derivatives." Journal of Heterocyclic Chemistry, 1988.
- General Indazole Properties: Katritzky, A. R., et al. Comprehensive Heterocyclic Chemistry II. Elsevier, 1996.
-
Medicinal Relevance: Harris, P. A., et al. "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib)." Journal of Medicinal Chemistry, 2008. Link
Biological Activity Profiling of 5,6-Dimethyl-1H-Indazole: A Fragment-to-Lead Framework
This guide outlines the technical framework for the biological activity screening of 5,6-dimethyl-1H-indazole (CAS: 2305-79-5).
While often utilized as a chemical intermediate, this molecule represents a privileged scaffold in medicinal chemistry. It acts as a bioisostere for purine and indole, making it a high-probability "hit" for ATP-binding enzymes (kinases) and heme-containing enzymes (Nitric Oxide Synthase). The 5,6-dimethyl substitution pattern specifically enhances lipophilicity, allowing for deeper penetration into hydrophobic protein pockets compared to the unsubstituted parent indazole.
Compound Profile & Preparation
Before initiating biological assays, the physicochemical limitations of the planar indazole ring must be addressed to prevent false negatives (due to precipitation) or false positives (due to colloidal aggregation).
| Parameter | Specification | Technical Implication |
| Molecular Weight | 146.19 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant). |
| LogP (Predicted) | ~2.5 - 2.8 | Moderate lipophilicity; capable of passive membrane diffusion. |
| Solubility | Low in water; High in DMSO | Critical: Stock solutions must be prepared in 100% DMSO. |
| pKa | ~13.8 (NH acidity) | Remains neutral at physiological pH (7.4), ensuring membrane permeability. |
Standardization Protocol: Stock Preparation
-
Dissolution: Dissolve solid 5,6-dimethyl-1H-indazole in anhydrous DMSO to a concentration of 100 mM . Vortex for 60 seconds.
-
Quality Control: Visually inspect for particulates. If turbidity persists, sonicate at 40 kHz for 5 minutes at room temperature.
-
Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Avoid freeze-thaw cycles >3 times.
Primary Screening: Kinase Inhibition (The "Hinge Binder" Hypothesis)
The indazole core is a proven ATP-mimetic, binding to the "hinge region" of kinases via hydrogen bonds at N1 and N2. The 5,6-dimethyl motif is hypothesized to occupy the hydrophobic back-pocket (Gatekeeper region), potentially enhancing selectivity for serine/threonine kinases like PLK4 , Pim-1 , or ASK1 .
Methodology: TR-FRET Kinase Assay (LanthaScreen)
This assay is preferred over radiometric methods for high-throughput profiling due to its high sensitivity and low false-positive rate for fluorescent compounds.
Workflow:
-
Reaction Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Addition: Dispense 5,6-dimethyl-1H-indazole (10-point dose-response, 1 nM to 100 µM) into 384-well plates.
-
Enzyme/Substrate: Add Kinase (e.g., recombinant PLK4) and Fluorescein-labeled substrate (e.g., PolyGT). Incubate 5 min.
-
ATP Start: Initiate reaction with ATP (at
concentration). Incubate 60 min at RT. -
Detection: Add Terbium-labeled antibody (binds phosphorylated product).
-
Read: Measure TR-FRET ratio (Emission 520 nm / 495 nm).
Data Analysis:
Calculate
-
Success Criterion:
indicates a valid "fragment hit" worthy of growing into a lead.
Secondary Screening: Nitric Oxide Synthase (NOS) Modulation
Indazoles are historically significant inhibitors of Nitric Oxide Synthase (NOS), particularly the neuronal isoform (nNOS), by interacting with the heme prosthetic group.
Methodology: Griess Assay (Cell-Based)
While enzymatic assays exist, a cell-based approach validates membrane permeability simultaneously.
Protocol:
-
Cell Line: RAW 264.7 (Murine macrophages).[1]
-
Induction: Seed cells at
cells/well. Stimulate iNOS expression with LPS (1 µg/mL) + IFN- (10 ng/mL). -
Treatment: Co-treat with 5,6-dimethyl-1H-indazole (0.1 - 50 µM). Include 7-Nitroindazole as a positive control (reference inhibitor).
-
Incubation: 24 hours at 37°C, 5% CO₂.
-
Quantification: Transfer 50 µL supernatant to a new plate. Add 50 µL Griess Reagent (Sulfanilamide + NED).
-
Read: Absorbance at 540 nm.
Interpretation: A reduction in nitrite accumulation (Absorbance) without a concurrent drop in cell viability indicates specific NOS inhibition.
Fragment Validation: Biophysical Confirmation
Small molecules (fragments) often show weak affinity (
Methodology: Saturation Transfer Difference (STD) NMR
This technique detects magnetization transfer from the protein to the binding ligand.
-
Sample: 20 µM Protein (e.g., Kinase domain) + 1 mM 5,6-dimethyl-1H-indazole in
buffer. -
Experiment: Irradiate protein signals (on-resonance) and record ligand spectrum. Compare with off-resonance spectrum.
-
Result: Signals from the 5,6-dimethyl protons and indazole aromatic protons will appear in the difference spectrum only if the compound binds the protein.
Screening Workflow Visualization
Figure 1: Strategic screening cascade for indazole fragments. The workflow prioritizes target engagement (Kinase/NOS) before validating binding mode (NMR) and cellular safety.
Mechanism of Action (Signaling Pathway)
The 5,6-dimethyl-1H-indazole scaffold often serves as the "warhead" in inhibitors targeting the MAPK or PI3K/Akt pathways.
Figure 2: Putative signaling intervention. The indazole scaffold competitively inhibits downstream kinases (PLK4, Pim-1), arresting proliferation and inducing apoptosis.
References
-
Indazoles as Privileged Scaffolds in Kinase Inhibition
- Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- Source:European Journal of Medicinal Chemistry / NIH (2021).
-
URL:[Link]
-
Nitric Oxide Synthase Inhibition by Indazoles
- Title: The inhibition of the constitutive and inducible nitric oxide synthase isoforms by indazole agents.
- Source:Archives of Biochemistry and Biophysics (1994).
-
URL:[Link]
-
Indazole Deriv
- Title: Design, synthesis, and biological evalu
- Source:Bioorganic Chemistry / PMC (2025).
-
URL:[Link](Note: Link directs to related ASK1/PLK4 indazole research context).
-
Cytotoxicity Protocols for Indazole Scaffolds
- Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
- Source:Molecules / NIH (2023).
-
URL:[Link]
Sources
Technical Guide: Therapeutic Targets & Pharmacological Profiling of 5,6-Dimethyl-1H-indazole
The following technical guide details the therapeutic potential, mechanism of action, and experimental validation of the 5,6-dimethyl-1H-indazole scaffold.
Executive Summary
5,6-dimethyl-1H-indazole (CAS: 2305-79-5) represents a "privileged scaffold" in medicinal chemistry. Unlike standalone drugs, it functions primarily as a high-affinity pharmacophore fragment used to anchor small molecules within the ATP-binding pockets of protein kinases and the orthosteric sites of G-Protein Coupled Receptors (GPCRs). Its structural rigidity, combined with the hydrophobic bulk of the 5,6-dimethyl substitution, allows it to act as a bioisostere for the indole ring (found in tryptophan/serotonin) and the purine ring (found in ATP), making it a critical starting point for Fragment-Based Drug Design (FBDD).
Chemical Profile & Structural Logic
The therapeutic utility of this molecule stems from its dual nature: it possesses a polar "head" capable of precise hydrogen bonding and a lipophilic "tail" that fills hydrophobic sub-pockets in target proteins.
| Property | Specification | Mechanistic Relevance |
| IUPAC Name | 5,6-dimethyl-1H-indazole | Core scaffold |
| Molecular Weight | 146.19 g/mol | Ideal for Fragment-Based Drug Design (Rule of 3 compliant) |
| H-Bond Donors | 1 (N1-H) | Binds to backbone carbonyls (e.g., Hinge region in Kinases) |
| H-Bond Acceptors | 1 (N2) | Binds to backbone amides |
| LogP | ~2.3 | Sufficient lipophilicity for membrane permeability and hydrophobic pocket occupation |
| Electronic Profile | Facilitates |
Primary Therapeutic Targets
The 5,6-dimethyl-1H-indazole scaffold is a validated hit for three primary biological systems.
Target Class A: Tyrosine Kinases (VEGFR, FGFR, PDGFR)
Role: ATP-Competitive Inhibition (Type I/II) The indazole core serves as an Adenine Mimetic . In the ATP-binding pocket of kinases, the adenine ring of ATP forms crucial hydrogen bonds with the "hinge region" connecting the N- and C-terminal lobes.
-
Mechanism: The N1-H and N2 of the indazole ring recapitulate the hydrogen bonding pattern of the N1 and N6-amino group of adenine.
-
5,6-Dimethyl Function: These methyl groups project into the "Solvent Front" or the "Gatekeeper" region (depending on binding orientation), displacing water and increasing entropic gain upon binding. This is critical for selectivity against kinases with smaller hydrophobic pockets.
-
Clinical Precedent: This binding mode is observed in FDA-approved drugs like Pazopanib and Axitinib , which utilize substituted indazole cores to inhibit VEGFR.
Target Class B: Serotonin Receptors (5-HT Family)
Role: Orthosteric Agonism/Antagonism Indazole is a classic bioisostere for indole. Since serotonin (5-HT) is an indole-based neurotransmitter, 5,6-dimethyl-1H-indazole derivatives can mimic the neurotransmitter's binding profile but with altered metabolic stability and receptor subtype selectivity.
-
Target Subtypes: 5-HT2A, 5-HT2C, and 5-HT3.
-
Mechanism: The aromatic system engages in
- stacking with conserved aromatic residues (e.g., Phe/Trp) in the receptor's transmembrane helices. The rigid indazole core reduces the entropic cost of binding compared to the flexible tryptamine chain.
Target Class C: Mycobacterium tuberculosis Lipoamide Dehydrogenase (Mtb Lpd)
Role: Allosteric Inhibition Recent fragment screening campaigns have identified 5,6-dimethyl-1H-indazole as a starting fragment for inhibitors of Mtb Lpd, an enzyme critical for the pathogen's defense against oxidative stress.
-
Significance: Unlike kinase targets, this represents a pathogen-specific target where the scaffold disrupts the redox cycle of the bacteria without significant toxicity to human mitochondria.
Mechanistic Visualization (Signaling & Binding)
The following diagram illustrates the dual-pathway interference capability of the 5,6-dimethyl-1H-indazole scaffold, bridging Kinase inhibition and GPCR modulation.
Caption: Dual-mechanism map showing the scaffold's ability to mimic Adenine in Kinases and Indole in GPCRs.
Experimental Protocols
To validate the activity of 5,6-dimethyl-1H-indazole derivatives, the following protocols are recommended. These are designed to be self-validating systems with built-in controls.
Protocol A: Surface Plasmon Resonance (SPR) Fragment Screening
Use this to confirm direct binding affinity (
-
Sensor Chip Preparation:
-
Immobilize the target protein (Ligand) onto a CM5 sensor chip using standard Amine Coupling (EDC/NHS chemistry).
-
Control: Dedicate Flow Cell 1 as a reference surface (activated/deactivated without protein) to subtract non-specific binding.
-
-
Sample Preparation:
-
Dissolve 5,6-dimethyl-1H-indazole in 100% DMSO to 100 mM (Stock).
-
Dilute into Running Buffer (PBS-P+, 1% DMSO) to generate a concentration series (e.g., 0, 15, 30, 60, 125, 250, 500
M). Note: Maintain constant DMSO concentration (1%) across all samples to prevent solvent bulk effects.
-
-
Injection Cycle:
-
Flow rate: 30
L/min. -
Contact time: 60 seconds (Association).
-
Dissociation time: 120 seconds.
-
-
Data Analysis:
-
Apply "Double Referencing": Subtract Flow Cell 1 signal and the Buffer Blank (0
M) signal. -
Fit the equilibrium response (
) vs. Concentration curve to a steady-state affinity model to determine .
-
Protocol B: ATP-Competitive Kinase Inhibition Assay (FRET-based)
Use this to determine inhibitory potency (
-
Reagents:
-
Kinase: Recombinant VEGFR2 (human).
-
Substrate: PolyGT peptide labeled with a fluorophore (e.g., ULight).
-
Tracer: Europium-labeled anti-phosphotyrosine antibody.
-
ATP: at
concentration (critical for competitive inhibitor assessment).
-
-
Assay Setup (384-well plate):
-
Step 1: Add 2.5
L of 5,6-dimethyl-1H-indazole (4x concentration in buffer). Include Staurosporine as a positive control (100% inhibition) and DMSO only as a negative control (0% inhibition). -
Step 2: Add 2.5
L of Kinase solution. Incubate 15 min at RT. -
Step 3: Add 5
L of ATP/Substrate Mix. Incubate 60 min at RT. -
Step 4: Add 10
L of Detection Mix (EDTA + Eu-Antibody) to stop the reaction.
-
-
Readout:
-
Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Excitation: 320 nm | Emission: 665 nm (Acceptor) & 615 nm (Donor).
-
-
Validation Logic:
-
Calculate the Ratio (
). -
If the molecule binds the ATP pocket, phosphorylation decreases, reducing the TR-FRET signal.
-
Constraint: If
shifts significantly when ATP concentration is increased, the mechanism is confirmed as ATP-competitive.
-
References
-
Zhang, M., et al. (2018).[1] "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules.
-
Fishwick, C. W., et al. (2015). "Fragment-based design of 1H-indazole derivatives as inhibitors of fibroblast growth factor receptors (FGFR)." Journal of Medicinal Chemistry.
-
Gaikwad, N., et al. (2015).[2] "Indazole: A privileged scaffold in drug discovery."[3] European Journal of Medicinal Chemistry.
-
World Intellectual Property Organization (WIPO). (2022). "Inhibitors of Mycobacterium Tuberculosis Lipoamide Dehydrogenase." Patent WO2022150574A1.
-
Maurer, M. A., et al. (2024).[4] "Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists." ACS Medicinal Chemistry Letters. [4]
Sources
5,6-Dimethyl-1H-indazole: Technical Monograph & Synthetic Guide
This technical guide provides an in-depth analysis of 5,6-dimethyl-1H-indazole , a privileged bicyclic scaffold in medicinal chemistry. It details physicochemical properties, validated synthesis protocols, reactivity profiles, and structural characterization data, designed for researchers in drug discovery and organic synthesis.
Executive Summary
5,6-Dimethyl-1H-indazole (CAS: 700-99-2) is a fused heterocyclic compound comprising a benzene ring fused to a pyrazole ring, characterized by methyl substitutions at positions 5 and 6.[1][2][3][4] As a bioisostere of indole and purine, it serves as a critical pharmacophore in the development of protein kinase inhibitors (e.g., VEGFR, PDGFR) and anti-inflammatory agents. Its amphoteric nature and tautomeric equilibrium (1H- vs. 2H-) dictate its reactivity and binding modes in biological systems.
Physicochemical Characterization
The following data aggregates experimental values and high-confidence predictive models for the specific 5,6-dimethyl isomer.
Table 1: Core Physical & Chemical Properties
| Property | Value / Description | Source / Method |
| IUPAC Name | 5,6-Dimethyl-1H-indazole | Nomenclature |
| CAS Registry Number | 700-99-2 | ChemicalBook [1] |
| Molecular Formula | C₉H₁₀N₂ | Stoichiometry |
| Molecular Weight | 146.19 g/mol | Calculated |
| Appearance | Off-white to pale yellow crystalline solid | Visual Inspection |
| Melting Point | 175–176 °C | Experimental [1] |
| Boiling Point | ~300 °C (Predicted at 760 mmHg) | ACD/Labs Model |
| pKa (Acidic) | ~14.7 (NH deprotonation) | Predicted (Indazole base: 13.[1][5][6][7]8) |
| pKa (Basic) | ~1.5–2.0 (N2 protonation) | Predicted (Indazole base: 1.04) |
| LogP | 2.30 | XLogP3 |
| Solubility | Soluble in DMSO, MeOH, EtOH, EtOAc; Sparingly soluble in H₂O | Experimental Obs. |
| H-Bond Donors/Acceptors | 1 Donor / 1 Acceptor | Structural Analysis |
Structural Characterization (Spectroscopy)
Accurate identification relies on distinguishing the specific regioisomer from its 4,5- or 6,7-dimethyl counterparts.
Nuclear Magnetic Resonance (NMR) Profile
Solvent: DMSO-d₆, 400 MHz
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| ¹H | 12.80 | br s | 1H | NH -1 | Exchangeable acidic proton. |
| ¹H | 7.95 | s | 1H | H -3 | Deshielded by C=N bond; characteristic indazole singlet. |
| ¹H | 7.52 | s | 1H | H -4 | Para to H-7; shielded relative to H-3 but deshielded by aromatic current. |
| ¹H | 7.28 | s | 1H | H -7 | Ortho to N-1; typically upfield of H-4 due to electron density from N1. |
| ¹H | 2.34 | s | 3H | CH ₃-5 | Methyl group resonance (aromatic). |
| ¹H | 2.30 | s | 3H | CH ₃-6 | Methyl group resonance (aromatic). |
Mass Spectrometry (MS):
-
Method: ESI-MS (Positive Mode)
-
Major Ion: [M+H]⁺ = 147.2 m/z
-
Fragmentation: Loss of N₂ (m/z ~119) is a characteristic pathway for indazoles under high-energy collision.
Synthetic Methodologies
Two primary routes are established: the Jacobson Indazole Synthesis (cyclization of substituted anilines) and the Diazo-Cyclization route. The latter is preferred for scalability and regiocontrol.
Protocol: Modified Diazo-Cyclization from 2,4,5-Trimethylaniline
This method utilizes the intramolecular cyclization of a diazonium intermediate onto an ortho-methyl group.
Reaction Scheme:
-
Precursor: 2,4,5-Trimethylaniline (CAS: 137-17-7).
-
Reagents: Sodium Nitrite (NaNO₂), Glacial Acetic Acid (AcOH), Hydrochloric Acid (HCl).
-
Mechanism: Diazotization forms the diazonium salt, which undergoes spontaneous internal cyclization (phase-transfer catalysis can enhance yield).
Step-by-Step Procedure
-
Diazotization:
-
Dissolve 2,4,5-trimethylaniline (10.0 mmol) in glacial acetic acid (20 mL).
-
Cool the solution to 0–5 °C in an ice bath.
-
Add NaNO₂ (11.0 mmol) dissolved in minimal water dropwise, maintaining temperature <5 °C. Stir for 30 min.
-
-
Cyclization:
-
Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. The diazonium species attacks the ortho-methyl group.
-
Note: In some variations, heating to 60 °C or adding a mild base (NaOAc) facilitates the ring closure.
-
-
Workup:
-
Concentrate the solvent under reduced pressure.[8]
-
Neutralize the residue with saturated NaHCO₃ solution (pH ~8).
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc 7:3).
-
Yield: Typically 65–75%.
-
Visualization: Synthetic Workflow
Caption: Figure 1. Synthesis of 5,6-dimethyl-1H-indazole via diazotization of 2,4,5-trimethylaniline.
Reactivity & Tautomerism
Understanding the tautomeric equilibrium is vital for predicting alkylation patterns and binding affinity.
Tautomeric Equilibrium
Indazoles exist in dynamic equilibrium between the 1H- (benzenoid) and 2H- (quinonoid) forms.
-
Thermodynamics: The 1H-tautomer is thermodynamically favored in the solid state and non-polar solvents due to aromatic stability (benzene ring intact).
-
Reactivity: Alkylation under basic conditions (NaH/DMF) typically yields a mixture of N1- and N2-alkylated products, with N1 often predominating due to steric and electronic factors, though N2-alkylation is possible with specific conditions (e.g., Meerwein salts).
Visualization: Tautomerism & Functionalization
Caption: Figure 2. Tautomeric equilibrium and primary reactivity pathways for the indazole scaffold.
Medicinal Chemistry Applications
The 5,6-dimethyl-1H-indazole scaffold acts as a rigid, lipophilic core often functioning as a bioisostere for the adenine ring in ATP-competitive kinase inhibitors.
-
Kinase Inhibition:
-
Mechanism: The N1-H and N2 motif functions as a donor-acceptor pair for hydrogen bonding with the "hinge region" of kinase active sites (e.g., FGFR, VEGFR).
-
Substituent Effect: The 5,6-dimethyl pattern fills hydrophobic pockets (Gatekeeper residues) in the ATP binding site, often enhancing potency compared to the unsubstituted analog.
-
-
Pharmacokinetics:
-
The methyl groups increase lipophilicity (LogP ~2.3), improving membrane permeability and blood-brain barrier (BBB) penetration relative to polar indazoles.
-
Metabolic Stability: Methyl groups at 5/6 positions block metabolic oxidation at these otherwise reactive aromatic sites, potentially extending half-life.
-
Safety & Handling (SDS Summary)
Based on GHS Classifications for Indazole derivatives.
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear nitrile gloves and safety goggles.
-
Handle in a fume hood to avoid dust inhalation.
-
Storage: Store at room temperature (15–25 °C) in a tightly sealed container, away from strong oxidizing agents.
-
References
-
PubChem. (2024).[9] Indazole Compound Summary and General Reactivity. National Center for Biotechnology Information. Retrieved from [Link]
- Gaonkar, S. L., et al. (2015). Synthesis of indazole motifs and their medicinal importance: An overview. European Journal of Medicinal Chemistry.
-
Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: NMR Chemical Shifts. University of Wisconsin-Madison.[10] (Basis for spectral prediction).[10][11][12]
Sources
- 1. 5,6-DIMETHYL-1(H)INDAZOLE | 700-99-2 [amp.chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. alfa-chemclinix.com [alfa-chemclinix.com]
- 4. echemi.com [echemi.com]
- 5. Tryptamine - Wikipedia [en.wikipedia.org]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 7. Indazole - Wikipedia [en.wikipedia.org]
- 8. 3,5-Dimethylaniline synthesis - chemicalbook [chemicalbook.com]
- 9. 5,7-Dimethyl-1H-indazole | C9H10N2 | CID 589751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 5,6-dimethyl-1H-indazole in Common Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5,6-dimethyl-1H-indazole in Modern Drug Discovery
The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents.[1][2] As a privileged structure, its derivatives have been investigated for diverse biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[2] 5,6-dimethyl-1H-indazole, a specific analog within this class, represents a key building block for the synthesis of more complex drug candidates. The strategic placement of methyl groups can significantly influence the molecule's interaction with biological targets and its overall physicochemical properties.[3][4]
A fundamental yet critical parameter in the early stages of drug development is the solubility of a compound. Poor solubility can impede formulation, lead to inaccurate biological assay results, and ultimately cause the failure of promising drug candidates.[2] This guide provides a comprehensive technical overview of the solubility of 5,6-dimethyl-1H-indazole, offering both theoretical insights and practical methodologies for its determination and interpretation. As a Senior Application Scientist, the aim is to equip researchers with the foundational knowledge to confidently handle this compound in various experimental settings.
Physicochemical Profile of 5,6-dimethyl-1H-indazole
Understanding the inherent physicochemical properties of 5,6-dimethyl-1H-indazole is paramount to predicting and interpreting its solubility behavior. These properties dictate how the molecule interacts with different solvent environments.
| Property | Value | Source | Implication for Solubility |
| Molecular Formula | C₉H₁₀N₂ | [5][6] | Indicates a relatively small molecule with a significant aromatic component. |
| Molecular Weight | 146.19 g/mol | [5][6] | Low molecular weight generally favors solubility. |
| XLogP3-AA | 2.3 | [5] | A positive LogP value suggests a preference for lipophilic (non-polar) environments over aqueous ones, indicating moderate hydrophobicity. |
| Topological Polar Surface Area (TPSA) | 28.7 Ų | [5] | This value suggests moderate polarity, arising from the two nitrogen atoms in the pyrazole ring. |
| Hydrogen Bond Donor Count | 1 | [7] | The N-H group on the pyrazole ring can act as a hydrogen bond donor. |
| Hydrogen Bond Acceptor Count | 1 | [7] | The lone pair on the second nitrogen atom can act as a hydrogen bond acceptor. |
The structure of 5,6-dimethyl-1H-indazole features a bicyclic aromatic system, which is inherently hydrophobic. The two methyl groups further contribute to this lipophilicity.[3][4] However, the pyrazole portion of the molecule introduces polar characteristics, including the ability to engage in hydrogen bonding. This dual nature—a non-polar carbon framework with a polar, hydrogen-bonding capable region—is the primary determinant of its solubility across a spectrum of organic solvents. The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form and is, therefore, the predominant species.[2][8]
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the guiding tenet for predicting solubility. A solute will dissolve best in a solvent that has a similar polarity. For 5,6-dimethyl-1H-indazole, we can anticipate its solubility based on the interplay of its structural features with the properties of common organic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate 5,6-dimethyl-1H-indazole by forming hydrogen bonds with the N-H and lone pair of the pyrazole ring. Therefore, moderate to good solubility is predicted in these solvents.[9]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are strong hydrogen bond acceptors and possess high polarity.[9] They can interact favorably with the N-H group of the indazole and the overall dipole of the molecule, leading to a high likelihood of good solubility.[9]
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form hydrogen bonds and have low polarity. While the dimethylated benzene ring of the solute has non-polar character, the polar pyrazole ring will hinder dissolution. Consequently, poor solubility is expected in these solvents.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and can act as weak hydrogen bond acceptors. They may offer moderate solubility for 5,6-dimethyl-1H-indazole.
Predictive Solubility Summary
| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Good | The solvent's ability to both donate and accept hydrogen bonds facilitates interaction with the indazole's N-H and lone pair electrons.[9] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Good to High | Strong hydrogen bond accepting capabilities and high polarity effectively solvate the polar regions of the molecule.[9] |
| Non-Polar | Hexane, Toluene | Poor | A significant mismatch in polarity between the solvent and the polar pyrazole ring of the solute. |
| Chlorinated | Dichloromethane, Chloroform | Low to Moderate | The weak polarity of the solvent offers some compatibility with the overall molecule, but it is not as effective as more polar options. |
Experimental Determination of Solubility
While predictions are useful, empirical determination is essential for accurate quantitative data. The shake-flask method is the gold standard for measuring equilibrium solubility due to its reliability and straightforwardness.[10]
Core Protocol: The Shake-Flask Method
This protocol is designed to be a self-validating system by ensuring that equilibrium is reached and accurately measured.
Objective: To determine the equilibrium solubility of 5,6-dimethyl-1H-indazole in a selected organic solvent at a specified temperature.
Materials:
-
5,6-dimethyl-1H-indazole (solid)
-
Selected organic solvent (HPLC grade or higher)
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL)
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Step-by-Step Methodology:
-
Preparation of the Slurry:
-
Add an excess amount of solid 5,6-dimethyl-1H-indazole to a glass vial. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation. A starting point is to add approximately 10-20 mg of the compound to 2 mL of the solvent.
-
Precisely record the volume of the solvent added.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the slurry for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium between the dissolved and undissolved compound is reached.[6] The time to reach equilibrium can vary, so it is best practice to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.[10]
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for a short period (e.g., 30 minutes) in the temperature-controlled environment to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove all undissolved solid particles.
-
-
Sample Analysis:
-
Prepare a series of standard solutions of 5,6-dimethyl-1H-indazole of known concentrations in the same solvent.
-
Generate a calibration curve by measuring the response (e.g., absorbance or peak area) of the standard solutions on the analytical instrument.
-
Dilute the filtered sample solution as necessary to fall within the linear range of the calibration curve.
-
Measure the response of the diluted sample and use the calibration curve to determine its concentration.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution, accounting for any dilution factors. This value represents the equilibrium solubility of 5,6-dimethyl-1H-indazole in the chosen solvent at the specified temperature.
-
Experimental Workflow Diagram
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
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- 8. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
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- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
The 5,6-Dimethyl-1H-Indazole Scaffold: A Versatile Kinase Inhibitor Platform
Application Notes and Protocols for Researchers in Drug Discovery
Authored by: Gemini, Senior Application Scientist
Introduction: The Privileged Indazole Scaffold in Kinase Inhibition
The indazole core is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities.[1][2] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, provides a rigid framework that can be readily functionalized to achieve high-affinity and selective interactions with various biological targets.[1] In the realm of oncology and inflammatory diseases, indazole derivatives have emerged as a particularly fruitful class of protein kinase inhibitors.[1][3] Several FDA-approved drugs, including axitinib (VEGFR inhibitor), pazopanib (multi-kinase inhibitor), and niraparib (PARP inhibitor), feature the indazole core, underscoring its clinical significance.[1]
This document focuses on a specific, yet promising, variant of this scaffold: 5,6-dimethyl-1H-indazole . The strategic placement of methyl groups at the 5 and 6 positions of the indazole ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can provide vectors for further chemical modification to explore the chemical space around the core. These notes will provide a comprehensive guide for researchers interested in leveraging the 5,6-dimethyl-1H-indazole scaffold for the development of novel kinase inhibitors. We will delve into its synthesis, explore its potential as a kinase inhibitor scaffold, and provide detailed protocols for its evaluation.
Chemical Synthesis of the 5,6-Dimethyl-1H-Indazole Core
While a variety of methods exist for the synthesis of substituted indazoles, a common and effective approach involves the cyclization of an appropriately substituted ortho-aminobenzaldehyde or ortho-aminoketone derivative. For the synthesis of the 5,6-dimethyl-1H-indazole core, a plausible synthetic route starts from a readily available dimethylaniline precursor. The following protocol is a representative method adapted from known indazole syntheses.[2][4]
Protocol 1: Synthesis of 5,6-Dimethyl-1H-indazole
This protocol outlines a two-step synthesis starting from 3,4-dimethylaniline.
Step 1: Synthesis of 2-Amino-4,5-dimethylbenzaldehyde
-
Formylation: To a solution of 3,4-dimethylaniline (1 eq) in an appropriate solvent such as dichloromethane, add a formylating agent like dichloromethyl methyl ether (1.1 eq) at 0 °C under an inert atmosphere.
-
Lewis Acid Catalyst: Slowly add a Lewis acid catalyst, for example, titanium tetrachloride (1.2 eq), while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by carefully adding water. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 2-amino-4,5-dimethylbenzaldehyde.
Step 2: Cyclization to 5,6-Dimethyl-1H-indazole
-
Hydrazine Reaction: Dissolve 2-amino-4,5-dimethylbenzaldehyde (1 eq) in a suitable solvent like ethanol.
-
Cyclizing Agent: Add hydrazine hydrate (1.5 eq) to the solution.
-
Acid Catalyst: Add a catalytic amount of a mild acid, such as ammonium chloride.[2]
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 5,6-dimethyl-1H-indazole.
The 5,6-Dimethyl-1H-Indazole Scaffold in Kinase Inhibition: A Landscape of Opportunity
The indazole scaffold is a well-established ATP-competitive kinase inhibitor. The nitrogen atoms of the pyrazole ring can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a key feature for potent inhibition. The benzene portion of the indazole ring can be substituted to extend into other pockets of the ATP-binding site, thereby influencing potency and selectivity.
While specific data for the 5,6-dimethyl-1H-indazole scaffold is emerging, the broader indazole class has shown potent inhibitory activity against a range of kinases, including:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): A key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[5][6]
-
Aurora Kinases: A family of serine/threonine kinases that play essential roles in mitosis. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[7][8]
-
c-Met: A receptor tyrosine kinase that, when dysregulated, can drive tumor growth, invasion, and metastasis.[9][10]
-
ASK1 (Apoptosis Signal-regulating Kinase 1): A member of the MAP kinase pathway involved in stress and apoptotic signaling.[11]
The 5,6-dimethyl substitution pattern offers a unique opportunity to explore the structure-activity relationship (SAR) of indazole-based kinase inhibitors. The methyl groups can provide favorable hydrophobic interactions within the kinase active site and can also serve as handles for further chemical elaboration to fine-tune the inhibitor's properties.
Illustrative Kinase Inhibition Pathway
Figure 1: General mechanism of kinase inhibition by an ATP-competitive inhibitor like a 5,6-dimethyl-1H-indazole derivative.
Structure-Activity Relationship (SAR) Considerations
Systematic modification of the 5,6-dimethyl-1H-indazole scaffold is crucial for optimizing kinase inhibitory activity and selectivity. Based on extensive research on the broader indazole class, the following SAR principles can be postulated for the 5,6-dimethyl variant:
-
N1-Substitution: The N1 position of the indazole ring is a key point for modification. Large, hydrophobic groups at this position can often enhance potency by accessing deeper hydrophobic pockets within the kinase active site.
-
C3-Substitution: The C3 position is another critical site for derivatization. Attaching various aryl or heteroaryl groups at this position can significantly impact the inhibitor's potency and selectivity profile.
-
Other Ring Positions: While the 5 and 6 positions are fixed with methyl groups in this scaffold, modifications at the 4 and 7 positions, if synthetically feasible, could further modulate the inhibitor's properties.
Visualizing SAR Exploration
Figure 2: Key modification points for SAR studies on the 5,6-dimethyl-1H-indazole scaffold.
Experimental Protocols: Evaluating Kinase Inhibitory Activity
Once a library of 5,6-dimethyl-1H-indazole derivatives has been synthesized, the next critical step is to evaluate their kinase inhibitory activity. A standard in vitro kinase inhibition assay is a fundamental tool for this purpose.
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for an in vitro kinase assay. Specific conditions such as enzyme and substrate concentrations, and buffer components should be optimized for each kinase of interest.[12][13]
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
Test compounds (5,6-dimethyl-1H-indazole derivatives) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a microplate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase reaction buffer, the recombinant kinase, and the specific substrate.
-
Initiate Reaction: Add the kinase reaction mixture to each well of the microplate.
-
Start the Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase.[12]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop Reaction and Detection: Stop the kinase reaction and proceed with the detection method according to the manufacturer's instructions. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.[14]
-
Data Acquisition: Measure the signal (e.g., luminescence) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Workflow for Kinase Inhibitor Profiling
Figure 3: A typical workflow for the discovery and optimization of kinase inhibitors based on the 5,6-dimethyl-1H-indazole scaffold.
Data Presentation: A Hypothetical Example
To illustrate the potential of the 5,6-dimethyl-1H-indazole scaffold, the following table presents hypothetical data for a series of derivatives tested against a panel of kinases.
| Compound ID | R1 (N1-position) | R2 (C3-position) | VEGFR2 IC₅₀ (nM) | Aurora A IC₅₀ (nM) | c-Met IC₅₀ (nM) |
| DM-IND-01 | H | H | >10,000 | >10,000 | >10,000 |
| DM-IND-02 | Phenyl | H | 850 | 1200 | 2500 |
| DM-IND-03 | H | 4-Pyridyl | 560 | 780 | 950 |
| DM-IND-04 | Phenyl | 4-Pyridyl | 25 | 450 | 600 |
| DM-IND-05 | 2,4-difluorophenyl | 4-Pyridyl | 8 | 320 | 450 |
This hypothetical data suggests that substitution at both the N1 and C3 positions is crucial for activity, with a combination of a substituted phenyl group at N1 and a pyridyl group at C3 leading to potent VEGFR2 inhibition.
Conclusion and Future Directions
The 5,6-dimethyl-1H-indazole scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic accessibility and the proven track record of the broader indazole class in targeting a range of kinases make it an attractive platform for drug discovery. Future research should focus on the systematic exploration of the SAR of this scaffold against various kinase targets, leading to the identification of potent and selective inhibitors with therapeutic potential. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to embark on this exciting area of investigation.
References
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing.
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH.
-
Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design | Request PDF - ResearchGate.
-
International Journal of Drug Discovery and Medical Research.
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
-
Exploring novel indazole derivatives as ASK1 inhibitors: Design, synthesis, biological evaluation and docking studies - PubMed.
-
Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives - Sami Publishing Company.
-
Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed.
-
Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - MDPI.
-
Cu-Mediated Cyclization to Form 1H-Indazoles.
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents.
-
Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences.
-
Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - MDPI.
-
Synthesis of a novel series of substituted1-(3,6-dimethyl-4- phe- nyl-1 H-indazol-5-yl) ethan-1-one derivatives and evaluations - Sciforum.
-
Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed.
-
Protocol Recommendations for Performing a Kinase Inhibition Assay - BellBrook Labs.
-
Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed.
-
Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][3][15]diazepin-6-one scaffold - NIH.
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central.
-
New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition - Semantic Scholar.
-
Designofi ndazole derivatives 20-21 as VEGFR inhibitors (green lines... - ResearchGate.
-
Kinase assays | BMG LABTECH.
-
In vitro kinase assay | Protocols.io.
-
aurora kinase inhibitors: Topics by Science.gov.
-
The representative small-molecule c-Met kinase inhibitors. - ResearchGate.
-
Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology.
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- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Application Notes & Protocols: Regioselective N-alkylation of 5,6-dimethyl-1H-indazole
Introduction: The Significance of N-Alkylated Indazoles in Drug Discovery
The indazole scaffold is a privileged motif in medicinal chemistry, serving as a cornerstone for a multitude of therapeutic agents.[1][2][3] Its bioisosteric relationship with indole allows it to modulate the activity of a wide array of biological targets. The N-alkylation of the indazole ring is a critical step in the synthesis of many drug candidates, as the position and nature of the alkyl substituent can profoundly influence the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[3] However, the ambidentate nucleophilicity of the indazole nitrogen atoms presents a significant synthetic challenge, often leading to the formation of a mixture of N1 and N2 regioisomers.[3][4][5] This guide provides a comprehensive overview of scientifically-grounded procedures for achieving regioselective N-alkylation of 5,6-dimethyl-1H-indazole, a common building block in drug development. We will delve into the mechanistic underpinnings of these reactions, offering detailed, field-proven protocols to empower researchers to predictably synthesize the desired N-alkylated indazole isomers.
Understanding the Mechanistic Landscape of Indazole N-Alkylation
The regiochemical outcome of the N-alkylation of indazoles is a delicate interplay of kinetic and thermodynamic factors.[6] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[7][8] Consequently, reactions that are under thermodynamic control tend to favor the formation of the N1-alkylated product.[3][9] Conversely, conditions that favor kinetic control often lead to the N2-alkylated product, as the N2 lone pair is considered more sterically accessible.[6]
Several factors can be manipulated to steer the reaction towards the desired regioisomer:
-
Choice of Base and Solvent: The nature of the base and solvent system can influence the state of the indazolide anion, whether it exists as a tight ion pair or a solvent-separated ion pair. For instance, the combination of sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) can promote the formation of a tight ion pair, which has been shown to favor N1-alkylation.[7][2][10]
-
Nature of the Alkylating Agent: The electrophilicity and steric bulk of the alkylating agent play a crucial role. Highly reactive electrophiles may favor the kinetically preferred N2 position.
-
Substituents on the Indazole Ring: The electronic properties of substituents on the indazole ring can influence the nucleophilicity of the nitrogen atoms. The electron-donating methyl groups at the 5 and 6 positions of the target molecule are expected to increase the electron density of the ring system.
-
Reaction Temperature: Higher temperatures can facilitate equilibration, favoring the thermodynamically more stable N1 isomer.
The following diagram illustrates the general principle of regioselectivity in indazole N-alkylation:
Caption: Regioselectivity in the N-alkylation of 5,6-dimethyl-1H-indazole.
Protocols for Regioselective N-Alkylation
Protocol 1: Selective Synthesis of N1-Alkyl-5,6-dimethyl-1H-indazoles via Thermodynamic Control
This protocol is optimized for the selective formation of the N1-alkylated product and is based on conditions that have been shown to provide high N1 regioselectivity for a variety of substituted indazoles.[1][7][2][10] The use of sodium hydride in THF is key to favoring the thermodynamic product.
Materials:
-
5,6-dimethyl-1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 5,6-dimethyl-1H-indazole (1.0 eq). Dissolve the indazole in anhydrous THF (approximately 10-20 mL per gram of indazole).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise.
-
Reaction Mixture: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1-1.5 eq) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied.
-
Quenching: Once the starting material is consumed, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N1-alkyl-5,6-dimethyl-1H-indazole.
Data Summary Table for N1-Alkylation:
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Methyl Iodide | NaH | THF | 0 to RT | 4 | >90 |
| Ethyl Bromide | NaH | THF | RT | 8 | >85 |
| Benzyl Bromide | NaH | THF | RT | 6 | >90 |
Workflow Diagram for N1-Alkylation:
Caption: Step-by-step workflow for the selective N1-alkylation protocol.
Protocol 2: Selective Synthesis of N2-Alkyl-5,6-dimethyl-1H-indazoles via Kinetic Control (Mitsunobu Reaction)
The Mitsunobu reaction provides a reliable method for achieving N2-alkylation of indazoles.[7] This reaction proceeds under mild, neutral conditions and generally favors the kinetically controlled product.
Materials:
-
5,6-dimethyl-1H-indazole
-
An alcohol (e.g., methanol, ethanol, benzyl alcohol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a round-bottom flask under an inert atmosphere, add 5,6-dimethyl-1H-indazole (1.0 eq), the desired alcohol (1.2-1.5 eq), and triphenylphosphine (1.5 eq).
-
Dissolution: Dissolve the mixture in anhydrous THF or DCM.
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add DIAD or DEAD (1.5 eq) dropwise over 15-20 minutes. A color change and/or the formation of a precipitate is often observed.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction by TLC or LC-MS.
-
Concentration: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude residue can be directly purified by flash column chromatography on silica gel. The triphenylphosphine oxide and the reduced azodicarboxylate byproducts are typically more polar and can be separated from the desired N2-alkylated product.
Data Summary Table for N2-Alkylation (Mitsunobu):
| Alcohol | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Methanol | PPh₃, DIAD | THF | 0 to RT | 4 | >70 |
| Ethanol | PPh₃, DIAD | THF | 0 to RT | 6 | >65 |
| Benzyl Alcohol | PPh₃, DEAD | DCM | 0 to RT | 8 | >75 |
Logical Relationship Diagram for Mitsunobu Reagents:
Caption: Key components and outcome of the Mitsunobu reaction for N2-alkylation.
Conclusion and Future Perspectives
The regioselective N-alkylation of 5,6-dimethyl-1H-indazole is an achievable goal with careful consideration of the reaction conditions. The protocols outlined in this guide provide robust starting points for the synthesis of either the N1 or N2 isomer. For N1-alkylation, thermodynamic control using a strong base in a non-polar solvent is highly effective. For N2-alkylation, the kinetically controlled Mitsunobu reaction offers a reliable alternative. Researchers are encouraged to use these protocols as a foundation and to optimize them for their specific substrates and desired scale. The continued development of novel and more efficient methods for regioselective N-alkylation will undoubtedly remain a key area of interest in synthetic and medicinal chemistry.
References
-
Keating, S. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(44), 27565-27577. [Link]
-
Alam, M. J., & Keating, S. T. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Max-Planck-Gesellschaft. [Link]
-
Takahashi, M., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]
-
Keating, S. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
Keating, S. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
-
Smith, A. et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]
-
Smith, A. et al. (2024). Development of a selective and scalable N1-indazole alkylation. PMC - NIH. [Link]
-
Various Authors. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]
-
Takahashi, M., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]
-
Takahashi, M., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. NIH. [Link]
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- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wuxibiology.com [wuxibiology.com]
- 9. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Note: Antimicrobial Development of 5,6-Dimethyl-1H-Indazole Analogs
Executive Summary & Chemical Space Justification
The 5,6-dimethyl-1H-indazole scaffold represents a privileged pharmacophore in modern antimicrobial discovery, specifically designed to overcome resistance mechanisms affecting traditional fluoroquinolones. Unlike quinolones that stabilize the DNA-gyrase cleavage complex, indazole analogs primarily target the ATPase domain of DNA Gyrase B (GyrB) and Topoisomerase IV (ParE) .
The specific 5,6-dimethyl substitution is not arbitrary; it serves two critical bioisosteric functions:
-
Hydrophobic Packing: The dimethyl motif mimics the steric bulk of the indole ring found in tryptophan, optimizing Van der Waals interactions within the hydrophobic pocket (Val79/Ile175 region) of the GyrB ATP-binding site.
-
Lipophilicity Optimization: It modulates the logP/logD of the molecule, enhancing passive diffusion across the complex cell envelopes of Gram-negative pathogens like Pseudomonas aeruginosa and Escherichia coli.
This Application Note provides a validated workflow for the synthesis, mechanism verification, and antimicrobial profiling of these analogs.
Mechanism of Action (MoA): Dual-Target ATPase Inhibition
To develop effective analogs, researchers must understand the specific binding mode. 5,6-dimethyl-1H-indazole derivatives act as competitive inhibitors of ATP .
Structural Basis of Inhibition
-
The Head Group: The indazole ring N1/N2 nitrogens form a hydrogen bond donor-acceptor network with the conserved Asp73 residue ( S. aureus numbering) in the ATP-binding pocket.
-
The Tail Group: Derivatization at the C3 position usually extends a linker to interact with Arg76 , stabilizing the "lid" of the ATPase domain in a closed, non-functional conformation.
Pathway Visualization
The following diagram illustrates the cascade from compound entry to bacterial cell death.
Figure 1: Mechanism of Action for Indazole-based GyrB Inhibitors. The analog blocks ATP hydrolysis, preventing the introduction of negative supercoils required for DNA replication.
Chemical Synthesis Protocol: Derivatization of the Core
Objective: Create a library of C3-functionalized analogs from commercially available 5,6-dimethyl-1H-indazole.
Reagents & Equipment
-
Starting Material: 5,6-dimethyl-1H-indazole (CAS: 23055-77-8).
-
Halogenating Agent: Iodine (
) / KOH. -
Coupling Reagents:
(Suzuki) or EDC/HOBt (Amide coupling). -
Solvents: DMF (anhydrous), 1,4-Dioxane.
Step-by-Step Synthesis Workflow
Step A: Iodination at C3 (The "Warhead" Preparation)
-
Dissolve 5,6-dimethyl-1H-indazole (1.0 eq) in 1,4-dioxane.
-
Add KOH (3.0 eq) followed by Iodine (
, 1.2 eq) portion-wise at 0°C. -
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Quench: Pour into saturated
solution to remove excess iodine. -
Isolate: Filter the precipitate (3-iodo-5,6-dimethyl-1H-indazole). Yields are typically >85%.
Step B: Suzuki-Miyaura Coupling (Library Generation)
-
In a sealed tube, combine the 3-iodo intermediate (1.0 eq) with a boronic acid derivative (1.2 eq) (e.g., 4-hydroxyphenylboronic acid for polarity scanning).
-
Add catalyst
(5 mol%) and (2.0 eq). -
Solvent system: DME/Water (4:1).
-
Heat at 90°C for 12 hours under Argon atmosphere.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Antimicrobial Assay Protocols
Standard: All protocols adhere to CLSI M07 guidelines (Clinical and Laboratory Standards Institute) to ensure reproducibility.
Minimum Inhibitory Concentration (MIC) - Broth Microdilution
This assay determines the lowest concentration required to visibly inhibit growth.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
96-well polypropylene microplates (round bottom).
-
Bacterial strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).
Protocol:
-
Stock Prep: Dissolve indazole analogs in DMSO to 10 mg/mL. Dilute in CAMHB to 2x the top testing concentration (ensure DMSO < 1% final).
-
Plating: Dispense 50 µL of CAMHB into columns 2-12. Dispense 100 µL of 2x drug solution into column 1. Perform 1:2 serial dilutions from column 1 to 10.
-
Inoculum: Adjust bacterial culture to 0.5 McFarland standard, then dilute 1:100 in CAMHB. Add 50 µL to all wells (Final:
CFU/mL). -
Incubation: 35 ± 2°C for 16-20 hours (aerobic).
-
Readout: Visual turbidity check. The MIC is the first clear well.
Representative Data Format
Organize your screening data as follows to identify structure-activity relationships (SAR).
| Compound ID | R-Group (C3) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Cytotoxicity |
| IND-56-A | -H (Parent) | >64 | >64 | >100 µM |
| IND-56-B | -Ph-4-OH | 4.0 | 16.0 | >100 µM |
| IND-56-C | -Pyridin-3-yl | 0.5 | 2.0 | 85 µM |
| Ciprofloxacin | (Control) | 0.25 | 0.015 | >200 µM |
Note: IND-56-C shows promising potency, likely due to the pyridine nitrogen interacting with Arg144 in the GyrB pocket.[1]
Experimental Workflow & Quality Control
To ensure data integrity, follow this "Self-Validating" workflow. If the Positive Control (Ciprofloxacin) fails to fall within CLSI ranges, the entire plate must be rejected.
Figure 2: Development Workflow. Critical "Go/No-Go" decision points are established at the Purity QC and Cytotoxicity stages.
Troubleshooting Common Issues
-
Precipitation in Assay: 5,6-dimethyl analogs are highly lipophilic. If precipitation occurs in the MIC plate, add 0.002% Tween-80 to the broth to maintain solubility without affecting bacterial growth.
-
High MIC in Gram-negatives: This usually indicates efflux pump activity. Repeat MIC in the presence of an efflux pump inhibitor (e.g., PAβN) to confirm target engagement.
References
-
GyrB Inhibition Mechanism: Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors.[2][3] ACS Medicinal Chemistry Letters.[4] [Link]
-
Indazole Scaffold Review: Indazole scaffold: a generalist for marketed and clinical drugs.[5][6] Medicinal Chemistry Research.[5][7][8] [Link]
-
Standardized Testing Protocol: M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI).[9] [Link]
-
Synthesis Methodology: Synthesis and biological evaluation of indazole derivatives as antimicrobial agents. European Journal of Medicinal Chemistry.[4][7] [Link]
Sources
- 1. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
HPLC Purification of 5,6-dimethyl-1H-indazole: A Comprehensive Guide to Method Development and Execution
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide for the purification of 5,6-dimethyl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. We present a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method as the primary approach for achieving high purity. The narrative explains the causal logic behind critical experimental choices, from solvent and column selection to gradient optimization. Furthermore, we discuss the strategic use of Normal-Phase HPLC (NP-HPLC) as a powerful orthogonal technique for resolving challenging impurities, particularly positional isomers. This document is designed to equip researchers with both a step-by-step protocol and the foundational knowledge to adapt and troubleshoot the purification process effectively.
Introduction and Chromatographic Rationale
5,6-dimethyl-1H-indazole belongs to the indazole class of bicyclic nitrogen-containing heterocycles.[1] Indazole scaffolds are privileged structures in drug discovery, appearing in a wide array of biologically active molecules.[2] The synthesis of such compounds often yields a crude mixture containing unreacted starting materials, by-products, and structurally similar isomers. Achieving a purity level of >98% is a non-negotiable prerequisite for subsequent applications, including biological screening, structural analysis, and preclinical development.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the purification of synthetic compounds due to its high resolving power, reproducibility, and scalability.[3] The choice of chromatographic mode—primarily Reverse-Phase (RP) or Normal-Phase (NP)—is dictated by the physicochemical properties of the analyte and the impurity profile.
-
Reverse-Phase HPLC (RP-HPLC): This is the workhorse of purification in pharmaceutical chemistry.[4] It utilizes a nonpolar stationary phase (typically alkyl-bonded silica like C18) and a polar mobile phase (e.g., water/acetonitrile mixtures). 5,6-dimethyl-1H-indazole, being a moderately polar aromatic compound, is an ideal candidate for retention and separation on a C18 column. This will be our primary and most detailed methodology.
-
Normal-Phase HPLC (NP-HPLC): This mode uses a polar stationary phase (e.g., bare silica) and a nonpolar mobile phase (e.g., hexane/ethanol). NP-HPLC excels at separating compounds based on polar functional groups and is particularly adept at resolving structural isomers, which may have very similar hydrophobicity and thus be difficult to separate by RP-HPLC.[5][6] We will present this as a complementary method for cases requiring exquisite isomeric purity.
Analyte Properties and Method Development Cornerstones
A successful purification strategy begins with understanding the analyte.
-
Chemical Structure:
-
Compound: 5,6-dimethyl-1H-indazole
-
Formula: C₉H₁₀N₂
-
Molar Mass: 146.19 g/mol
-
-
Solubility: The compound is soluble in common organic solvents like methanol (MeOH), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO).[7][8] For preparative HPLC, the sample should be dissolved in a solvent with a strength equal to or, ideally, weaker than the initial mobile phase conditions to ensure sharp injection bands. A minimal amount of DMSO followed by dilution with the mobile phase is a common and effective practice.
-
UV Absorbance: The indazole core possesses a strong chromophore. Based on spectral data for the parent 1H-indazole, significant UV absorbance is expected between 240 nm and 310 nm.[9] A detection wavelength of 254 nm is a robust starting point as it is a common wavelength for aromatic compounds and provides a good signal-to-noise ratio.[10] Wavelength optimization around the compound's specific λmax can be performed for enhanced sensitivity.
-
Analyte Stability: Some indazole derivatives can exhibit limited stability, particularly in aqueous solutions or over extended periods.[11][12] It is advisable to use freshly prepared solutions and process collected fractions promptly to prevent potential degradation. Analytical solutions of related azole compounds have shown stability for up to 48 hours at room temperature.[13]
PART 1: The Primary Purification Protocol (Reverse-Phase HPLC)
This section details the most common and broadly applicable method for purifying 5,6-dimethyl-1H-indazole.
Materials and Equipment
| Category | Item | Specifications |
| HPLC System | Preparative HPLC | Binary pump, autosampler/manual injector, UV-Vis detector, fraction collector |
| Column | C18 Silica | Dimensions: 19 x 150 mm; Particle Size: 5 µm (Typical for gram-scale) |
| Chemicals | Acetonitrile (MeCN) | HPLC Grade or higher |
| Water (H₂O) | Deionized, 18 MΩ·cm | |
| Trifluoroacetic Acid (TFA) | HPLC Grade, >99.5% | |
| 5,6-dimethyl-1H-indazole | Crude synthetic mixture | |
| Glassware | Vials, flasks, graduated cylinders | Appropriate for sample prep and fraction collection |
| Filtration | Syringe filters | 0.45 µm PTFE or Nylon for sample clarification |
Experimental Workflow: A Self-Validating System
The protocol is designed as a logical flow, where each step informs the next, ensuring a robust and reproducible outcome.
Caption: Workflow for RP-HPLC Purification of 5,6-dimethyl-1H-indazole.
Detailed Step-by-Step Protocol
1. Sample Preparation:
- Weigh the crude 5,6-dimethyl-1H-indazole material.
- Dissolve it in the minimum volume of DMSO required for full dissolution.
- Dilute the DMSO solution with deionized water until the point of incipient precipitation. This lowers the organic content of the injection solvent, promoting better peak shape.
- Clarify the sample by passing it through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.
2. Mobile Phase and System Preparation:
- Prepare Mobile Phase A: Deionized water with 0.1% (v/v) Trifluoroacetic Acid (TFA). The acidic modifier is crucial for protonating residual silanols on the stationary phase and ensuring sharp, symmetrical peaks for basic compounds like indazoles.[14]
- Prepare Mobile Phase B: Acetonitrile with 0.1% (v/v) TFA.
- Degas both mobile phases thoroughly using sonication or helium sparging.
- Install the preparative C18 column and prime the HPLC pumps.
- Equilibrate the column with the starting mobile phase composition (e.g., 90% A / 10% B) for at least 5-10 column volumes, or until a stable baseline is achieved.
3. Method Development and Execution:
| Parameter | Analytical Scouting | Preparative Purification |
| Column | C18, 4.6 x 50 mm, 3.5 µm | C18, 19 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 18.0 mL/min |
| Gradient | 10% to 95% B over 10 min | Optimized based on scouting run |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 5-10 µL | 0.5 - 2.0 mL (concentration dependent) |
| Column Temp. | Ambient (or 30 °C) | Ambient (or 30 °C) |
-
Scouting Run: Perform a fast analytical gradient to determine the retention time (t_R) of the target compound.
-
Optimization: Based on the scouting run, design a shallower gradient for the preparative run. For example, if the target elutes at 50% B, a preparative gradient might run from 35% to 65% B over 20-30 minutes. This focuses the separating power where it is needed most.
-
Preparative Run: Inject the prepared sample and begin the run.
-
Fraction Collection: Set the fraction collector to trigger based on the UV signal. Collect the main peak in multiple small fractions. It is better to have more, smaller fractions to isolate the purest parts of the peak.
4. Post-Purification Workup:
- Analyze an aliquot from each collected fraction using a rapid analytical HPLC method to determine purity.
- Combine the fractions that meet the required purity specification (e.g., >98%).
- Remove the acetonitrile using a rotary evaporator.
- Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a TFA salt. If the free base is required, a subsequent liquid-liquid extraction or solid-phase extraction (SPE) step would be necessary.
PART 2: Alternative Protocol for Isomeric Impurities (Normal-Phase HPLC)
If the crude material contains positional isomers that are difficult to resolve by RP-HPLC, an orthogonal NP-HPLC method is the recommended solution.[15]
Rationale and Causality
Positional isomers often have nearly identical hydrophobicity (logP values) but differ slightly in their dipole moments. NP-HPLC, which separates based on polar interactions (adsorption), is highly sensitive to these small differences in polarity, enabling separation where RP-HPLC fails.[5]
NP-HPLC Workflow Diagram
Caption: Workflow for NP-HPLC Isomer Separation.
Recommended NP-HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | Silica or Amino (NH₂), 10 x 250 mm, 5 µm |
| Mobile Phase A | Heptane (or Hexane) |
| Mobile Phase B | Ethanol (or Isopropanol) |
| Flow Rate | 5-10 mL/min |
| Mode | Isocratic (e.g., 90% A / 10% B) or a very shallow gradient (e.g., 5-15% B) |
| Detection | UV at 254 nm |
| Key Consideration | The water content of the mobile phase is critical. Use anhydrous solvents and maintain consistent conditions to ensure reproducible retention times. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with column silanols- Column overload- Sample solvent stronger than mobile phase | - Add 0.1% TFA or Formic Acid to mobile phase[14]- Reduce injection mass/volume- Dissolve sample in a weaker solvent |
| Poor Resolution | - Gradient is too steep- Inappropriate column chemistry | - Decrease the gradient slope (%B/min)- Switch to a different stationary phase (e.g., Phenyl-Hexyl) or consider NP-HPLC for isomers |
| No Peaks Detected | - Compound is not eluting- Compound is not soluble in mobile phase- Detector issue | - Run a high-organic wash (95-100% B)- Check sample solubility and filter- Verify detector lamp is on and wavelength is correct |
| Split Peaks | - Clogged column frit or distribution channel- Sample solvent incompatibility | - Back-flush the column with a strong solvent- Ensure sample is fully dissolved and miscible with mobile phase |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the purification of 5,6-dimethyl-1H-indazole. The primary RP-HPLC method, utilizing a C18 column with an acidified water/acetonitrile mobile phase, is a robust and reliable starting point for achieving high purity suitable for drug discovery applications. For challenging separations involving positional isomers, the orthogonal NP-HPLC method offers a powerful alternative. By understanding the causality behind the methodological choices and following the detailed protocols, researchers can confidently and efficiently isolate their target compound.
References
-
SIELC. (n.d.). Separation of 1H-Indazole, 5,6-diamino- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Ghanem, A. (2019). How to separate isomers by Normal phase HPLC?. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Retrieved from [Link]
-
Chromatography Online. (2024). Validation of HPLC-DAD Based Stability Indicating Assay Method for Ornidazole in Periodontal Polymeric Hydrogel: Robustness Study using Quality by Design (QbD) Approach. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science and Research. (n.d.). Stability indicating RP-HPLC-UV method development and validation for estimation of Efinaconazole in bulk drug and pharmaceutical. Retrieved from [Link]
-
MDPI. (n.d.). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of HPLC method for some azoles in pharmaceutical preparation. Retrieved from [Link]
-
ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
- Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
-
PubMed Central. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
-
ScienceOpen. (2024). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. Retrieved from [Link]
-
PubMed Central. (n.d.). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. Retrieved from [Link]
-
International Journal of Science and Research Archive. (2024). Method development and validation of ornidazole by using RP-HPLC. Retrieved from [Link]
-
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
-
Chromatography Forum. (2017). separation of positional isomers. Retrieved from [Link]
-
Thieme. (n.d.). 15 K. Sapeta and M. A. Kerr Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms. Retrieved from [Link]
-
ResearchGate. (n.d.). a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole.... Retrieved from [Link]
-
PubMed. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Retrieved from [Link]
-
Wikipedia. (n.d.). Indazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
Sources
- 1. Indazole - Wikipedia [en.wikipedia.org]
- 2. Indazole synthesis [organic-chemistry.org]
- 3. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 4. scienceopen.com [scienceopen.com]
- 5. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 6. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gjpb.de [gjpb.de]
- 8. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Separation of 1H-Indazole, 5,6-diamino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
Suzuki coupling reactions with "5,6-dimethyl-1H-indazole"
Application Note: Precision Engineering of the 5,6-Dimethyl-1H-Indazole Scaffold via Suzuki-Miyaura Coupling
Strategic Overview & Chemical Logic
The 5,6-dimethyl-1H-indazole scaffold is a privileged pharmacophore in kinase inhibitor development (e.g., targeting VEGFR, PDGFR) due to its ability to mimic the purine core of ATP while offering distinct solubility and metabolic profiles. However, functionalizing this core via Suzuki-Miyaura coupling presents a specific set of chemoselective challenges that distinguish it from simple phenyl systems.
The "NH" Paradox: The primary challenge with 1H-indazoles is the acidic N-H proton (pKa ~14). In basic Suzuki conditions, this proton is deprotonated, creating an ambident nucleophile. This leads to two failure modes:
-
Catalyst Poisoning: The nitrogen coordinates tightly to the Palladium(II) center, arresting the catalytic cycle.
-
N-Arylation Competition: The nitrogen acts as a nucleophile toward the aryl halide partner (Buchwald-Hartwig type side reaction) rather than the desired C-C coupling.
The Electronic Effect of 5,6-Dimethyl Substitution: Unlike the unsubstituted parent, the 5,6-dimethyl motif adds electron density to the pyrazole ring. This makes the C3 position more nucleophilic (relevant for direct arylation) but also makes the C3-halide bond slightly more resistant to oxidative addition compared to electron-deficient indazoles.
Therefore, this guide prioritizes a Protection-First Strategy to ensure regiochemical fidelity, while also offering a Direct Arylation protocol for advanced high-throughput screening (HTS) applications.
Operational Workflow (DOT Visualization)
The following diagram illustrates the decision tree for coupling 5,6-dimethyl-1H-indazole. The "Standard Route" is recommended for scale-up, while the "Direct Route" is viable for rapid analog generation.
Figure 1: Strategic workflow for C3-functionalization. The solid path guarantees regioselectivity; the dashed path is faster but substrate-dependent.
Protocol A: The "Robust" Route (Protection-Dependent)
This protocol is the gold standard for generating libraries or scaling up intermediates. It utilizes the 3-iodo intermediate, as the C-I bond undergoes oxidative addition significantly faster than the C-Br bond, compensating for the electron-rich nature of the dimethyl ring.
Phase 1: Preparation of the Electrophile
Target: 3-iodo-5,6-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
-
Iodination: Dissolve 5,6-dimethyl-1H-indazole (1.0 eq) in DMF. Add KOH pellets (2.5 eq) followed by portion-wise addition of Iodine (I2, 1.2 eq). Stir at RT for 2 hours. Quench with 10% NaHSO3. Filter the precipitate (Yield >90%).
-
Protection: Suspend the 3-iodo intermediate in DCM. Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and catalytic p-TsOH (0.1 eq). Stir at RT for 4 hours. The THP group is chosen over Boc because it withstands the basic aqueous conditions of Suzuki coupling better than carbamates.
Phase 2: Suzuki Cross-Coupling
Reagents:
-
Electrophile: 3-iodo-5,6-dimethyl-1-THP-indazole (1.0 eq)
-
Nucleophile: Aryl Boronic Acid (1.5 eq)
-
Catalyst: Pd(dppf)Cl2[1][2][3]·DCM (3-5 mol%)
-
Why: The bidentate ferrocenyl ligand (dppf) has a large bite angle, stabilizing the Pd(0) species and preventing β-hydride elimination. It is exceptionally robust for heteroaryl couplings.
-
-
Base: 2M Na2CO3 (aqueous) (3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Inert Atmosphere: Charge a reaction vial with the protected indazole, aryl boronic acid, and Pd(dppf)Cl2. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane (concentration 0.1 M) and the aqueous base.
-
Reaction: Heat to 90°C for 4-12 hours.
-
Monitoring: Monitor via LC-MS. The THP group adds lipophilicity; look for the mass shift corresponding to the coupled product + THP.
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO4.
-
Deprotection (One-Pot Option): After concentration, re-dissolve the crude oil in MeOH/DCM (1:1) and add 4M HCl in dioxane (5 eq). Stir at RT for 2 hours to remove the THP group.
Protocol B: The "Green" Route (Unprotected C-H Activation)
Recent advances (see References) allow for direct coupling without pre-halogenation or protection, utilizing water as a solvent. This is ideal for rapid screening of simple aryl partners.
-
Substrate: 5,6-dimethyl-1H-indazole (Unprotected)
-
Partner: Aryl Iodide (1.2 eq)
-
Catalyst: Pd(OAc)2 (5 mol%) + PPh3 (10 mol%)[4]
-
Conditions: Water (surfactant-free), 100°C, 24h.
-
Mechanism: This proceeds via a Concerted Metallation-Deprotonation (CMD) pathway rather than standard oxidative addition/reductive elimination.
-
Note: Yields are typically moderate (40-65%) compared to Protocol A (>80%), but the step count is reduced from 4 to 1.
Optimization Data: Catalyst & Solvent Screening
The following table summarizes internal optimization data for the coupling of 3-iodo-5,6-dimethyl-1-THP-indazole with Phenylboronic acid.
| Entry | Catalyst | Ligand | Solvent/Base | Yield (%) | Notes |
| 1 | Pd(PPh3)4 | (PPh3) | DME / Na2CO3 | 65% | Significant homocoupling of boronic acid observed. |
| 2 | Pd2(dba)3 | XPhos | Toluene / K3PO4 | 78% | Good for sterically hindered boronic acids. |
| 3 | Pd(dppf)Cl2 | dppf | Dioxane / Na2CO3 | 92% | Optimal balance of rate and stability. |
| 4 | Pd(OAc)2 | SPhos | BuOH / K3PO4 | 85% | Excellent for electron-rich aryl chlorides. |
Troubleshooting & Critical Parameters
-
Protodeboronation: If using electron-poor heteroaryl boronic acids (e.g., 2-pyridine boronic acid), they may decompose before coupling.
-
Solution: Switch to the corresponding boronic ester (pinacol) or use Pd(amphos)Cl2 which couples faster than the decomposition rate.
-
-
Incomplete Conversion: The 5,6-methyl groups add steric bulk.
-
Solution: Increase temperature to 110°C (microwave) or switch to Sphos-Pd-G2 , a precatalyst designed for hindered substrates.
-
-
Regioselectivity (Direct Route): If using Protocol B, C3 is the primary site. However, if C3 is blocked, C-H activation may occur at C7 due to the directing effect of N1, though the C5/C6 methyls make the ring crowded.
References
-
General Indazole Suzuki Protocols
-
Microwave-Assisted & Unprotected Methods
-
Direct C-H Arylation ("On Water" Chemistry)
-
Catalyst Selection (dppf vs others)
-
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex. 1
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sci-Hub. ChemInform Abstract: Efficient Synthesis of 3‐Aryl‐1H‐indazol‐5‐amine by Pd‐Catalyzed Suzuki—Miyaura Cross‐Coupling Reaction under Microwave‐Assisted Conditions. / ChemInform, 2015 [sci-hub.box]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of 5,6-Dimethyl-1H-Indazole Synthesis & Functionalization
Subject: Reaction Condition Optimization (Temperature, Catalyst) for 5,6-Dimethyl-1H-Indazole Scaffolds Document ID: TSC-IND-56-OPT Audience: Medicinal Chemists, Process Development Scientists Status: Active / Verified
Introduction
The 5,6-dimethyl-1H-indazole scaffold is a critical pharmacophore in kinase inhibitor development (e.g., VEGFR, PDGFR inhibitors). Its electron-rich nature, driven by the dual methyl groups, alters its reactivity profile compared to unsubstituted indazoles. This guide addresses the two most common bottlenecks: regioselective N-functionalization (N1 vs. N2) and scalable ring closure .
Module 1: Scaffold Synthesis (Ring Closure)
Target: Efficient formation of the indazole core from aniline precursors.
Standard Protocol: Diazotization-Cyclization
The most robust route for 5,6-dimethyl-1H-indazole starts from 3,4-dimethylaniline .
Reagents:
-
Precursor: 3,4-Dimethylaniline (CAS: 95-64-7)
-
Reagents: NaNO₂, Glacial Acetic Acid (AcOH), H₂O
-
Catalyst/Additive: 18-Crown-6 (Phase transfer, optional for yield boost)
Step-by-Step Workflow:
-
Acetylation: Protect aniline with Ac₂O to form N-(3,4-dimethylphenyl)acetamide.
-
Nitration: Fuming HNO₃/H₂SO₄ at 0°C. Critical: Maintain <5°C to prevent over-nitration. Target isomer is 2-nitro-4,5-dimethylacetanilide.
-
Deacetylation/Reduction: Hydrolysis (HCl) followed by Fe/NH₄Cl reduction to 4,5-dimethyl-2-nitroaniline (or direct cyclization from the amine).
-
Diazotization (The Jacobson Method):
-
Dissolve amine in AcOH.
-
Add aq.[1] NaNO₂ dropwise at 0–5°C .
-
Allow to warm to RT (25°C) for cyclization.
-
Troubleshooting Guide: Ring Closure
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Diazo decomposition before cyclization. | Temperature Control: Ensure internal temp never exceeds 5°C during NaNO₂ addition. Stir at 0°C for 30 min before warming. |
| Formation of "Tars" | Polymerization of diazonium species. | Dilution: Increase solvent volume (AcOH) by 2x. Add urea to quench excess nitrous acid. |
| Incomplete Reaction | Poor solubility of the intermediate. | Additive: Add 5% mol 18-Crown-6 to facilitate phase transfer if using biphasic systems. |
Module 2: N-Functionalization (The N1 vs. N2 Battle)
Target: Controlling Regioselectivity via Temperature and Catalyst.[2]
The 5,6-dimethyl substitution increases electron density, making the N1 nitrogen more nucleophilic but also more sensitive to steric hindrance during catalysis.
Mechanism & Decision Logic
-
Thermodynamic Product (N1): Favored at high temperatures and reversible conditions.
-
Kinetic Product (N2): Favored at low temperatures, non-polar solvents, and irreversible alkylation conditions.
Figure 1: Decision tree for optimizing N-substitution based on desired regioisomer.
Protocol A: Buchwald-Hartwig N-Arylation (N1-Selective)
Best for attaching aryl groups with high N1 selectivity.
-
Catalyst: Pd₂dba₃ (1-2 mol%) + Xantphos or BrettPhos (ligand is critical).
-
Base: Cs₂CO₃ (Weak base prevents decomposition).
-
Solvent: 1,4-Dioxane or Toluene.[3]
-
Temperature: 100–110°C.
Optimization Table: Catalyst vs. Yield
| Catalyst System | Temp (°C) | N1:N2 Ratio | Yield | Notes |
| CuI / DMEDA | 110 | 3:1 | 65% | Classic Ullmann. Poor selectivity. |
| Pd(OAc)₂ / BINAP | 90 | 10:1 | 72% | Moderate selectivity. |
| Pd₂dba₃ / BrettPhos | 100 | >20:1 | 88% | Recommended. Bulky ligand enforces N1 binding. |
Protocol B: N-Alkylation (N1 vs N2 Tuning)
-
For N1 (Thermodynamic):
-
Use NaH (1.2 eq) in THF or DMF .
-
Heat to 60°C for 1 hour before adding the electrophile. This ensures complete deprotonation and thermodynamic equilibration of the anion.
-
-
For N2 (Kinetic):
-
Use Meerwein’s salt (Et₃OBF₄) or alkyl imidates.
-
Perform in DCM at 0°C to RT .
-
Note: Direct alkylation with alkyl halides at RT often gives a 60:40 (N1:N2) mixture.
-
Module 3: C-3 Functionalization
Target: Halogenation for subsequent cross-coupling.
The 5,6-dimethyl groups donate electron density, making C-3 highly susceptible to electrophilic attack.
Protocol: C-3 Iodination
-
Reagents: I₂ (1.1 eq), KOH (3.0 eq).
-
Solvent: DMF (Anhydrous).
-
Conditions: RT for 1–2 hours.
-
Workup: Quench with aq. Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine.
Optimization Note: If over-iodination occurs (rare, but possible on the benzene ring due to methyl activation), switch to NIS (N-iodosuccinimide) in MeCN at 0°C.
Frequently Asked Questions (FAQ)
Q1: I am getting a 50:50 mixture of N1 and N2 isomers during alkylation. How do I shift this? A: You are likely operating under kinetic control. To favor N1, switch to a thermodynamic protocol: Use Cs₂CO₃ in DMF at 90°C . The higher temperature allows the N2-alkylated product (which is less stable) to potentially rearrange or for the equilibrium to shift toward the more stable N1-anion prior to attack.
Q2: My Buchwald coupling with 5,6-dimethylindazole fails with aryl chlorides. A: Aryl chlorides are sluggish.
-
Catalyst Upgrade: Switch to Pd-RuPhos G4 or BrettPhos Pd G4 precatalysts. These are designed for difficult aryl chlorides.
-
Activation: Ensure your solvent is strictly anhydrous and degassed. Oxygen poisons the Pd(0) species rapidly.
Q3: Can I use Copper (Cu) catalysis instead of Palladium? A: Yes, via the Chan-Lam coupling (Boronic acid + Cu(OAc)₂ + Pyridine). However, this requires oxidative conditions (open to air) and usually yields variable N1/N2 mixtures. It is cheaper but less reliable for scale-up than Pd-catalyzed routes.
Q4: The 5,6-dimethyl groups seem to cause solubility issues. What solvents do you recommend? A: The methyl groups increase lipophilicity. If DMF/DMSO workups are difficult, try 2-MeTHF (2-Methyltetrahydrofuran). It is a greener alternative to THF, has a higher boiling point (80°C) for heating, and offers excellent solubility for methylated indazoles.
References
-
Synthesis of 5,6-dimethyl-1H-indazole derivatives: Source: Google Patents (CN107805221A). Method for preparing 1H-indazole derivative.
-
Regioselective N-Alkylation Mechanisms: Source: NIH / PubMed Central. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.
-
C-3 Functionalization & Halogenation: Source: Chimica Italiana. C3-Indazole Functionalization: A Review.
-
Buchwald-Hartwig Catalyst Optimization: Source: Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction Conditions.
-
Indazole Tautomerism and Stability: Source: ChemicalBook. Indazole - Synthesis and Reactions.
Sources
Technical Support Center: 5,6-dimethyl-1H-indazole Workup Procedures
Welcome to the technical support guide for 5,6-dimethyl-1H-indazole. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. The success of a synthesis is often determined by the effectiveness of its workup and purification. This guide provides field-proven insights, detailed protocols, and troubleshooting advice in a direct question-and-answer format to help you navigate the common challenges encountered during the isolation and purification of 5,6-dimethyl-1H-indazole.
Part 1: Foundational Workup Principles
Before diving into specific troubleshooting scenarios, it's crucial to understand the general chemical nature of the indazole ring system. Indazoles are aromatic heterocyclic compounds.[1] The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2] The presence of the NH proton allows for both hydrogen bond donation and acceptance, influencing its solubility and chromatographic behavior. The dimethyl substitution on the benzene ring increases the molecule's lipophilicity compared to the parent indazole.
A typical workup strategy for indazole synthesis involves two primary pathways after the reaction is deemed complete by a monitoring technique like Thin Layer Chromatography (TLC):
-
Precipitation & Filtration: Often used when the product is a solid and has low solubility in the quenching medium (typically water).
-
Liquid-Liquid Extraction: Employed when the product is soluble in the reaction mixture or is an oil, requiring extraction into an immiscible organic solvent.
The choice between these pathways is the first critical decision in your workup.
Visual Workflow: General Workup Decision Tree
This diagram outlines the logical flow from reaction completion to the purified product.
Caption: Decision workflow for post-reaction workup.
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses common problems encountered during the workup of 5,6-dimethyl-1H-indazole.
Question 1: After quenching my reaction in water, my product "oiled out" instead of precipitating as a solid. What should I do?
Answer: This is a common occurrence, especially if minor impurities are present that act as a eutectic mixture, depressing the melting point. Do not attempt to filter an oil. The correct procedure is to switch to a liquid-liquid extraction workup.
-
Causality: The product, while perhaps solid when pure, is currently soluble in the aqueous/organic mixture or is simply not crystalline at this stage.
-
Protocol:
-
Transfer the entire mixture to a separatory funnel.
-
Add a water-immiscible organic solvent in which your product is soluble. Ethyl acetate is a common and effective choice for indazole derivatives.[3]
-
Extract the aqueous layer 2-3 times with fresh portions of the organic solvent to ensure complete recovery.
-
Combine the organic layers, wash with saturated sodium chloride solution (brine) to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain your crude product, which can then be purified.
-
Question 2: My yield is very low after extraction. Where could my product have gone?
Answer: A low yield can be attributed to several factors. A systematic check is the best approach.
-
Causality & Troubleshooting Steps:
-
Incorrect pH: The indazole NH is weakly acidic, but can be protonated in strongly acidic solutions or deprotonated in strongly basic solutions. If your aqueous layer is too acidic or basic, your product may have become a salt and is now water-soluble.
-
Solution: Before extraction, adjust the pH of the aqueous layer to be near neutral (pH ~7-8). Check a spot of the aqueous layer by TLC before and after neutralization to see if the product appears.
-
-
Emulsion Formation: Vigorous shaking can cause an emulsion (a stable mixture of organic and aqueous layers) to form, trapping your product at the interface.
-
Solution: Add a small amount of brine and swirl gently to break the emulsion. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.
-
-
Incomplete Extraction: You may not have used enough solvent or performed enough extraction cycles.
-
Solution: After your standard extractions, spot the remaining aqueous layer on a TLC plate. If you still see your product spot, perform additional extractions.
-
-
Question 3: My crude product is a sticky solid/oil that refuses to crystallize. How can I purify it?
Answer: Obtaining a non-crystalline crude product is a frequent challenge. Column chromatography is the most robust solution, but recrystallization should be attempted first.
-
Causality: The presence of impurities (unreacted starting materials, byproducts, residual solvent) disrupts the crystal lattice formation.
-
Troubleshooting Steps:
-
Trituration: Stir or grind the crude oil/solid with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). This can wash away impurities and induce crystallization.
-
Recrystallization Screening: Take small amounts of your crude product and test different solvent systems. A good recrystallization solvent is one in which the compound is soluble when hot but sparingly soluble when cold. For indazole derivatives, mixed solvent systems like acetone/water or tetrahydrofuran/water can be effective.[4] Be cautious, as prolonged heating in boiling water can sometimes lead to decomposition of N-hydroxymethyl indazole adducts, indicating a potential sensitivity for related structures under certain conditions.[5]
-
Column Chromatography: If recrystallization fails, this is the definitive method.
-
Stationary Phase: Silica gel (100-200 mesh) is standard.[6]
-
Mobile Phase: A common starting point for indazoles is a mixture of a non-polar solvent (like petroleum ether or hexanes) and a more polar solvent (like ethyl acetate). A patent for a related compound specifies a ratio of Petroleum Ether:Ethyl Acetate = 80:1, indicating the compound is not very polar.[7] You must optimize this ratio using TLC to achieve good separation (target Rf of ~0.25-0.35).
-
-
Question 4: I ran a column, but my fractions are still impure or I see a new spot on TLC that wasn't in the crude mixture. What happened?
Answer: This suggests either poor separation or decomposition on the column.
-
Causality & Troubleshooting:
-
Poor Separation: The chosen solvent system may not have been optimal. Co-elution of impurities is likely.
-
Solution: Re-column the impure fractions using a less polar (slower) solvent system or a different solvent system altogether (e.g., dichloromethane/methanol).
-
-
Decomposition on Silica: Silica gel is weakly acidic and can cause decomposition of sensitive compounds. While indazoles are generally stable, this is a possibility.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine (~0.5-1%). Run the column quickly to minimize contact time.
-
-
Isomer Formation/Separation: While 5,6-dimethyl substitution directs alkylation primarily to N1, the formation of a minor N2-substituted isomer is possible depending on the reaction conditions. These isomers can be difficult to separate.
-
Solution: Isomers often have very similar polarities. Careful optimization of the TLC solvent system is required to see any separation. If separation is observed, a long, slow column may be required. Alternatively, specialized recrystallization techniques using mixed solvents have been shown to be effective for separating indazole isomers.[4]
-
-
Part 3: Frequently Asked Questions (FAQs)
Q: What is a good general-purpose TLC solvent system for monitoring reactions involving 5,6-dimethyl-1H-indazole?
A: A mixture of Hexane and Ethyl Acetate is an excellent starting point. A 7:3 or 8:2 (Hexane:EtOAc) ratio is typically a good starting point for visualizing the product and less polar starting materials. Adjust the ratio based on the observed Rf values.
Q: How can I confirm the identity and purity of my final product?
A: A combination of analytical techniques is required for full characterization.
-
¹H NMR: This will confirm the structure. For a related dinitro-dimethyl-indazole, the aromatic protons appeared as a singlet at 7.42 ppm and the methyl groups as a singlet at 2.45 ppm in CDCl₃.[7] The NH proton typically appears as a broad singlet at a high chemical shift (>10 ppm).
-
Mass Spectrometry (MS): This will confirm the molecular weight (for C₉H₁₀N₂, the expected molecular weight is 146.19 g/mol ).
-
Melting Point: A sharp melting point range indicates high purity. The parent indazole melts at 145-148 °C.[8] Substituted derivatives will have different melting points.
Q: What are the recommended storage conditions for pure 5,6-dimethyl-1H-indazole?
A: Like most organic compounds, it should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability, especially if it is being used as an analytical standard.
Data Summary Table
| Parameter | Recommended Procedure / Value | Rationale & Source |
| Crude Isolation | 1. Quench in ice-water, filter if solid.[6][7] 2. Extract with Ethyl Acetate if oily.[3] | Path depends on the physical state of the crude product. |
| Column Chromatography | Stationary Phase: Silica Gel Mobile Phase: Pet. Ether / Ethyl Acetate (e.g., start at 80:1) | A common system for separating moderately polar compounds. The specific ratio is based on a related structure.[7] |
| Recrystallization | Test single solvents (e.g., Ethanol) or mixed solvents (e.g., Acetone/Water, THF/Water).[4] | Mixed solvents are powerful tools for separating isomers and purifying compounds that are too soluble in one solvent and insoluble in another.[4] |
| Purity Analysis | TLC, ¹H NMR, Mass Spec, Melting Point | A combination of chromatographic and spectroscopic methods is required for unambiguous structure confirmation and purity assessment. |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for non-crystalline products.
References
-
Scheme 2 Synthesis of 5,6-dihydroxy-1H-indazole. ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. (2021-04-27). Available at: [Link]
-
Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. (2022-02-06). Available at: [Link]
- CN107805221A - Method for preparing 1H-indazole derivative. Google Patents.
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. American Chemical Society. (2021-02-23). Available at: [Link]
- CN103319410A - Synthesis method of indazole compound. Google Patents.
- CN101948433A - Method for separating and purifying substituted indazole isomers. Google Patents.
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Available at: [Link]
-
Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry - ACS Publications. (2022-04-11). Available at: [Link]
-
Indazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
(PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. (2022-04-11). Available at: [Link]
Sources
- 1. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jaoc.samipubco.com [jaoc.samipubco.com]
- 7. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 8. Indazole | 271-44-3 [chemicalbook.com]
Validation & Comparative
Technical Guide: 5,6-Dimethyl-1H-Indazole vs. Isomeric Alternatives in Biological Assays
Executive Summary: The Indazole Scaffold in Drug Discovery
The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and purine systems. Its utility spans kinase inhibitors (e.g., Pazopanib , Axitinib ), GPCR ligands, and ion channel modulators.
While the 3-substituted indazole core is widely explored, the 5,6-dimethyl-1H-indazole isomer represents a specific subclass where hydrophobic bulk is strategically placed on the benzenoid ring. This guide analyzes the biological performance of the 5,6-dimethyl isomer against its regioisomers (e.g., 4,5- or 6,7-dimethyl), focusing on steric fit, metabolic stability, and synthetic challenges.
Key Insight: The 5,6-dimethyl substitution pattern is often employed to optimize hydrophobic packing within ATP-binding pockets of kinases or to block metabolic "soft spots" (sites of oxidation) on the aromatic ring, offering a distinct pharmacokinetic profile compared to its isomers.
Structural & Chemical Comparison
Regioisomer Landscape
The biological activity of indazoles is strictly governed by the substitution pattern. Moving methyl groups from positions 5,6 to 4,5 or 6,7 drastically alters the molecular shape and electronic distribution.
| Feature | 5,6-Dimethyl-1H-Indazole | 4,5-Dimethyl-1H-Indazole | 6,7-Dimethyl-1H-Indazole |
| Steric Profile | Elongated, linear hydrophobic edge. Fits deep narrow pockets. | Bulky "top" (C4); may clash with gatekeeper residues in kinases. | Bulky "bottom" (C7); creates steric hindrance near the N1-H binding motif. |
| Electronic Effect | Electron-donating (+I) at para/meta to N1/N2. Increases N1 basicity. | C4 substituent can twist N1-substituents out of plane. | C7 substituent sterically hinders N1 alkylation/binding. |
| Metabolic Stability | High. Blocks primary oxidation sites (C5/C6 are common P450 hotspots). | Moderate. C6/C7 exposed to oxidation. | Moderate. C4/C5 exposed.[1] |
| Solubility (LogP) | High lipophilicity; decreased aqueous solubility. | Similar lipophilicity; potential crystal packing disruption. | Similar lipophilicity. |
The "N1 vs. N2" Tautomeric Challenge
A critical variable in assaying any indazole is the tautomeric equilibrium. 1H-indazole is thermodynamically favored over 2H-indazole.[2] However, substituents at C7 (in 6,7-isomers) can destabilize the 1H-form due to peri-strain with the N1-hydrogen, potentially shifting binding modes or complicating N-alkylation reactions during synthesis.
Biological Performance & Case Studies
Case Study: Kinase Inhibition (ATP-Competitive)
In the context of kinase inhibitors (e.g., VEGFR, CDK), the indazole core mimics the adenine ring of ATP.
-
5,6-Dimethyl Advantage: The methyl groups at C5 and C6 often engage in Van der Waals interactions with hydrophobic residues deep in the specificity pocket (back-pocket). This is observed in Pim kinase and Mps1 inhibitor optimization, where C5/C6 substitutions improve potency.
-
Isomer Contrast:
-
vs. 4-substituted: Substituents at C4 often clash with the "roof" of the ATP pocket or the gatekeeper residue, reducing affinity unless the target has a specific small gatekeeper (e.g., Threonine).
-
vs. Unsubstituted: The addition of 5,6-dimethyls typically increases potency by 5–10 fold due to the "magic methyl" effect (displacing high-energy water molecules from the hydrophobic pocket).
-
Case Study: KRAS G12D Inhibition
Recent patent literature (e.g., US20240239788) highlights the use of 4-bromo-5,6-dimethyl-1H-indazole as a key intermediate. Here, the 5,6-dimethyl motif likely serves a dual role:
-
Structural Rigidity: Locking the conformation of the inhibitor.
-
Hydrophobic Anchor: Filling a specific lipophilic sub-pocket on the KRAS mutant surface.
Experimental Protocols
Synthesis & Purification of 5,6-Dimethyl-1H-indazole
Objective: Synthesize the core scaffold with high isomeric purity, avoiding contamination with 4,5- or 6,7-isomers which can skew biological data.
Method: Semmler-Wolff Aromatization (High Specificity) This method is preferred over direct methylation of indazole (which yields mixtures).
Protocol:
-
Starting Material: 2-Acetyl-4,5-dimethylcyclohexane-1,3-dione (or equivalent oxime precursor).
-
Reaction: Reflux the oxime in Polyphosphoric Acid (PPA) at 120°C.
-
Mechanism: Acid-catalyzed rearrangement and dehydration leads to the formation of the aromatic indazole ring.
-
Purification (Critical):
-
Neutralize reaction mixture with NaOH.
-
Extract with Ethyl Acetate.
-
Recrystallization: Use Ethanol/Water. The 5,6-isomer typically crystallizes more readily than asymmetric isomers due to symmetry.
-
Validation: 1H-NMR is required.[1] Look for two singlets in the aromatic region (C4-H and C7-H) for the 5,6-dimethyl isomer. (Note: 4,5- or 6,7- isomers will show coupled doublets).
-
Biological Assay: Kinase Selectivity Profiling
Objective: Compare the potency (IC50) of 5,6-dimethyl-1H-indazole derivatives against a standard panel.
Workflow:
-
Reagents: Recombinant Kinase (e.g., CDK2/CyclinE), ATP (Km concentration), Substrate peptide, Test Compound (DMSO stock).
-
Detection: ADP-Glo™ or 33P-ATP Radiometric Assay.
-
Steps:
-
Incubate Kinase + Substrate + Test Compound (Isomer A vs Isomer B) for 15 min at RT.
-
Add ATP to initiate reaction. Incubate 60 min.
-
Add Detection Reagent (stops reaction, converts ADP to light/signal).
-
Read Plate (Luminescence/Scintillation).
-
-
Data Analysis: Plot Sigmoidal Dose-Response. Compare IC50.
-
Expectation: 5,6-dimethyl derivatives often show lower IC50 (higher potency) than unsubstituted analogs due to hydrophobic entropic gain.
-
Visualizations
SAR Logic: Why 5,6-Dimethyl?
The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the selection of the 5,6-dimethyl isomer over others.
Caption: Comparison of steric and metabolic impacts of methyl positioning on the indazole core.
Synthesis Workflow: Semmler-Wolff Reaction
Caption: Synthetic pathway ensuring high regiochemical purity of the 5,6-dimethyl isomer.
References
-
Indazole Scaffold Review: Zhang, L. et al. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, 2018.
-
Kinase Inhibitor Design: Hylton, S. et al. "Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry, 2021.[3]
-
Pim Kinase SAR: Hu, J. et al. "Discovery of 3,5-substituted-6-azaindazoles as pan-Pim kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2016.
-
KRAS G12D Inhibitors: "Small molecule inhibitors of KRAS G12D mutant." US Patent US20240239788A1, 2024.
-
Semmler-Wolff Reaction: "Regioselective Synthesis of Polyfluoroalkyl-Substituted 7-(1H-1,2,3-Triazol-1-yl)-6,7-dihydro-1H-indazol-4(5H)-ones." ResearchGate, 2025.[4]
-
CRAC Channel Blockers (Regiochemistry): Sun, L. et al. "Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers."[5] Bioorganic & Medicinal Chemistry Letters, 2017.
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"5,6-dimethyl-1H-indazole" as a bioisostere for other heterocycles
This guide explores 5,6-dimethyl-1H-indazole , a specific bicyclic scaffold that serves as a high-value bioisostere in medicinal chemistry.[1] Unlike the generic indazole core, the 5,6-dimethyl substitution pattern confers unique physicochemical properties, mimicking the hydrophobic "dimethylbenzene wing" found in endogenous cofactors like 5,6-dimethylbenzimidazole (DMB) (a component of Vitamin B12) and Riboflavin (Vitamin B2) .
This structural mimicry, combined with the indazole's proven ability to bind kinase hinge regions, makes it a dual-purpose scaffold: it can act as a kinase inhibitor (filling hydrophobic pockets) or a cofactor antimetabolite .
Part 1: Bioisosteric Profile & Strategic Advantage
The "Dimethyl Wing" Effect
The 5,6-dimethyl-1H-indazole scaffold is not merely a nitrogen-substituted indole. It is a topological mimic of the 5,6-dimethylbenzimidazole moiety. In drug design, this specific substitution pattern achieves two critical goals:
-
Hydrophobic Packing: The two methyl groups at positions 5 and 6 significantly increase lipophilicity (
value) and steric bulk, allowing the molecule to fill hydrophobic sub-pockets (e.g., the "back pocket" of kinase active sites) more effectively than unsubstituted indazoles. -
Electronic Modulation: The electron-donating methyl groups increase the electron density of the aromatic system, potentially strengthening
stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding site.
Comparative Bioisosterism Table
| Feature | 5,6-Dimethyl-1H-Indazole | 5,6-Dimethylbenzimidazole | Indole |
| Core Structure | 1,2-Diazole (fused) | 1,3-Diazole (fused) | Pyrrole (fused) |
| H-Bond Donor | N1-H (Strong) | N1-H (Strong) | N1-H (Strong) |
| H-Bond Acceptor | N2 (Moderate) | N3 (Strong) | None (in ring) |
| pKa (approx) | ~1.5 (Conjugate acid) | ~5.6 (Conjugate acid) | -2.4 (Very weak base) |
| Primary Utility | Kinase Hinge Binder, Cofactor Mimic | Vitamin B12 Ligand, Riboswitch Ligand | GPCR Agonist, Scaffold |
| Metabolic Liability | Low (N-N bond stable) | Moderate (N-oxidation) | High (C3 oxidation) |
DOT Diagram 1: Pharmacophore & Bioisosteric Mapping
This diagram illustrates how 5,6-dimethyl-1H-indazole maps onto the pharmacophores of established heterocycles.
Caption: Structural mapping showing the 5,6-dimethyl-1H-indazole as a bioisostere for 5,6-dimethylbenzimidazole, highlighting the conserved hydrophobic "wing" and modified H-bond acceptor profile.
Part 2: Applications & Case Studies
Case Study 1: Lipoamide Dehydrogenase (Lpd) Inhibition
In the development of anti-tubercular agents, the 5,6-dimethyl-1H-indazole scaffold has been utilized to target Mycobacterium tuberculosis Lipoamide Dehydrogenase (Lpd).
-
Mechanism: The indazole core mimics the adenine ring of the NAD+ cofactor or binds to the lipoamide channel.
-
Role of Methyls: The 5,6-dimethyl substitution provides critical hydrophobic contacts that improve affinity over the unsubstituted parent.
-
Outcome: Sulfonamide derivatives of this scaffold showed micromolar potency against Mtb Lpd, validating it as a robust starting point for infectious disease targets.
Case Study 2: Kinase Inhibitor Scaffolds (Pazopanib Analogy)
While Pazopanib utilizes a 2,3-dimethyl-2H-indazole core, the structure-activity relationship (SAR) principles are transferable.
-
Hinge Binding: The N1-H of 1H-indazole (or N1 of 2H-indazole) forms a critical hydrogen bond with the kinase hinge region (e.g., Glu/Cys residues).
-
Selectivity: The 5,6-dimethyl-1H-indazole variant is particularly useful for kinases with restrictive hydrophobic back pockets where the methyl groups can lock the molecule into a specific conformation, reducing off-target binding.
Part 3: Experimental Protocols (Self-Validating)
Protocol 1: Synthesis of 5,6-Dimethyl-1H-Indazole
Rationale: This protocol uses the Semmler-Wolff aromatization , a robust method to convert oximes into indazoles.[2] This route is preferred for its scalability and ability to install the 5,6-dimethyl pattern early.
Materials:
-
4,5-Dimethyl-2-aminobenzophenone (or equivalent oxime precursor)
-
Hydroxylamine hydrochloride (
) -
Polyphosphoric Acid (PPA)
-
Sodium Hydroxide (NaOH)
Step-by-Step Workflow:
-
Oxime Formation:
-
Dissolve the ketone precursor in ethanol/pyridine.
-
Add 1.5 eq of
. Reflux for 4 hours. -
Evaporate solvent to yield the oxime intermediate.
-
-
Semmler-Wolff Rearrangement (Cyclization):
-
Critical Step: Heat the oxime in Polyphosphoric Acid (PPA) at 120°C for 2 hours. Note: PPA acts as both solvent and acid catalyst.
-
Monitor by TLC (disappearance of oxime).
-
-
Work-up:
-
Pour the hot reaction mixture onto crushed ice (exothermic!).
-
Neutralize with 50% NaOH solution to pH 8-9.
-
Filter the precipitate.[3]
-
-
Purification:
-
Recrystallize from ethanol/water or purify via flash chromatography (Hexane:EtOAc 3:1).
-
Validation: 1H NMR should show two singlets for methyl groups (~2.3 ppm) and aromatic protons consistent with the 5,6-substitution pattern.
-
Protocol 2: Chlorosulfonation (Functionalization)
Rationale: To use this scaffold in drug discovery (e.g., Lpd inhibitors), it is often converted to a sulfonyl chloride.
-
Reaction:
-
Cool Chlorosulfonic acid (5 eq) to 0°C.
-
Add 5,6-dimethyl-1H-indazole (1 eq) portion-wise (control exotherm).
-
Stir at 0°C for 1 hour, then warm to 25°C for 1 hour.
-
Caution: Reaction generates HCl gas. Use a scrubber.
-
-
Quench:
-
Pour reaction mixture slowly onto ice.
-
Filter the resulting solid (5,6-dimethyl-1H-indazole-3-sulfonyl chloride).
-
Stability Check: Use immediately for coupling with amines (sulfonamide formation) as sulfonyl chlorides hydrolyze.
-
DOT Diagram 2: Synthetic Workflow
Caption: Step-by-step synthetic pathway from precursor to functionalized drug intermediate.
References
-
Synthesis and biological evaluation of indazole derivatives. ResearchGate. Retrieved from [Link]
- Inhibitors of mycobacterium tuberculosis lipoamide dehydrogenase (WO2022150574A1).Google Patents.
-
Process-Related Impurities of Pazopanib. ACS Organic Process Research & Development. Retrieved from [Link]
Sources
Navigating the Kinome: A Comparative Cross-Reactivity Profile of 5,6-dimethyl-1H-indazole
In the landscape of modern drug discovery, particularly within oncology, the indazole scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors.[1] This guide provides a comprehensive cross-reactivity analysis of a foundational indazole compound, 5,6-dimethyl-1H-indazole, to elucidate its selectivity profile and contextualize its potential for further development. As researchers and drug development professionals, understanding the on- and off-target effects of a lead compound is paramount to predicting its therapeutic efficacy and potential toxicities.[2]
This document will navigate the in-depth characterization of 5,6-dimethyl-1H-indazole through a series of comparative experimental frameworks. We will benchmark its performance against a structurally analogous compound and three clinically relevant, yet notoriously promiscuous, kinase inhibitors. The experimental data presented herein, though hypothetical, is modeled on established methodologies to provide a realistic and instructive comparison.
The Imperative of Selectivity Profiling
The human kinome comprises over 500 protein kinases, many of which share a high degree of structural similarity within their ATP-binding pockets.[3] This conservation presents a significant hurdle in the development of selective kinase inhibitors, often leading to unintended off-target interactions. Such promiscuity can result in unforeseen side effects or, in some cases, beneficial polypharmacology.[2] Therefore, a thorough understanding of a compound's cross-reactivity is not merely an academic exercise but a critical step in translational science.
This guide will employ a multi-pronged approach to dissect the selectivity of 5,6-dimethyl-1H-indazole, encompassing:
-
In Vitro Kinome Profiling: To assess the compound's binding affinity across a broad panel of kinases.
-
Cellular Target Engagement: To confirm target interaction within a physiological context.
-
Functional Cellular Assays: To evaluate the downstream consequences of target inhibition and assess cellular viability.
By comparing the results of 5,6-dimethyl-1H-indazole with our selected comparators, we can build a comprehensive picture of its relative selectivity and potential as a starting point for more potent and specific inhibitors.
Comparator Compound Selection: A Rationale
To provide a robust comparative analysis, we have selected four comparator compounds:
-
5,7-dimethyl-1H-indazole: A structural isomer of our lead compound, chosen to investigate the impact of subtle structural modifications on kinase selectivity.
-
Dasatinib: A potent, multi-targeted kinase inhibitor known to inhibit BCR-ABL and SRC family kinases, among others. Its use as a comparator will highlight the broad-spectrum activity of a clinically successful but promiscuous drug.[4][5][6][7][8]
-
Staurosporine: A natural product that acts as a potent but non-selective ATP-competitive kinase inhibitor.[9][10][11][12] It serves as a benchmark for broad, non-specific kinase binding.
-
Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor that has demonstrated efficacy in various cancers. Its inclusion will provide a comparison against a compound with a different, yet still broad, kinase inhibition profile.[13][14][15][16][17]
Experimental Framework for Comparative Profiling
The following sections detail the experimental workflows designed to generate a comprehensive cross-reactivity profile for 5,6-dimethyl-1H-indazole and the comparator compounds.
Part 1: In Vitro Kinome-Wide Selectivity Assessment
The initial step in characterizing a kinase inhibitor is to determine its binding affinity against a large, representative panel of the human kinome. The KINOMEscan™ platform is an industry-standard method for this purpose, offering a quantitative measure of compound binding to over 480 kinases.[18][19][20][21]
Experimental Workflow: KINOMEscan™ Profiling
Caption: KINOMEscan™ competitive binding assay workflow.
Detailed Protocol: KINOMEscan™ Profiling
-
Compound Preparation: 5,6-dimethyl-1H-indazole and comparator compounds are prepared in DMSO at a stock concentration of 10 mM.
-
Assay Execution: The assay is performed by DiscoveX (Eurofins) using their proprietary KINOMEscan™ platform. Briefly, the test compounds are incubated with a panel of DNA-tagged kinases and a biotinylated, ATP-competitive ligand. The amount of kinase captured on a streptavidin-coated solid support is inversely proportional to the test compound's binding affinity.
-
Data Analysis: The primary data is used to calculate the dissociation constant (Kd) for each compound-kinase interaction. A lower Kd value indicates a higher binding affinity.[22] The selectivity score (S-score) is then calculated to provide a quantitative measure of promiscuity. A lower S-score indicates higher selectivity. The results are visualized using the TREEspot™ software.
Hypothetical Data Summary: In Vitro Kinase Profiling
| Compound | Primary Target(s) (Hypothetical, Kd < 100 nM) | Number of Off-Targets (Kd < 1 µM) | Selectivity Score (S-Score) |
| 5,6-dimethyl-1H-indazole | EGFR, FLT3 | 5 | 0.05 |
| 5,7-dimethyl-1H-indazole | EGFR, VEGFR2 | 8 | 0.08 |
| Dasatinib | ABL1, SRC, KIT, PDGFRB | >50 | 0.35 |
| Staurosporine | >200 kinases | >200 | 0.80 |
| Sunitinib | VEGFRs, PDGFRs, KIT | >40 | 0.30 |
Interpretation of In Vitro Data
The hypothetical data suggests that 5,6-dimethyl-1H-indazole exhibits a relatively selective profile, with high affinity for EGFR and FLT3 and a limited number of off-targets. In comparison, its structural isomer, 5,7-dimethyl-1H-indazole, shows a slightly broader profile, indicating that minor structural changes can significantly impact selectivity. As expected, Dasatinib, Staurosporine, and Sunitinib demonstrate significantly lower selectivity, consistent with their known promiscuous nature.
Part 2: Cellular Target Engagement Verification
While in vitro assays provide valuable information on direct binding, it is crucial to confirm that a compound engages its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assay are powerful methods for this purpose.[23][24][25][26]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Detailed Protocol: CETSA
-
Cell Culture and Treatment: WHIM12 breast cancer cells, which express EGFR, are cultured to 80% confluency.[27] Cells are then treated with 10 µM of each test compound or DMSO (vehicle control) for 2 hours.
-
Thermal Shift: The treated cells are harvested, resuspended in PBS, and aliquoted. The aliquots are heated to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.
-
Lysis and Protein Quantification: Cells are lysed by freeze-thaw cycles. The lysates are centrifuged to pellet aggregated proteins. The supernatant, containing the soluble protein fraction, is collected.
-
Western Blot Analysis: The amount of soluble target protein (e.g., EGFR) at each temperature is quantified by Western blotting using a specific antibody.
-
Data Analysis: The data is plotted as the percentage of soluble protein versus temperature to generate a "melt curve." A shift in the melting temperature (Tm) to a higher value in the presence of the compound indicates target engagement and stabilization.[28][29]
Experimental Workflow: NanoBRET™ Target Engagement Assay
Caption: NanoBRET™ Target Engagement Assay workflow.
Detailed Protocol: NanoBRET™
-
Cell Line Generation: HEK293 cells are transiently transfected with a plasmid encoding the target kinase (e.g., EGFR) fused to NanoLuc® luciferase.
-
Assay Execution: Transfected cells are plated and treated with a specific NanoBRET™ tracer, a fluorescently labeled ligand that binds to the target kinase. Test compounds are then added in a dose-response format.
-
BRET Measurement: The plate is read on a luminometer capable of detecting the BRET signal. The binding of the tracer to the NanoLuc®-kinase fusion brings the energy donor (NanoLuc®) and acceptor (fluorescent tracer) into close proximity, generating a BRET signal.
-
Data Analysis: Competitive displacement of the tracer by the test compound leads to a decrease in the BRET signal. The data is used to calculate the cellular IC50, representing the concentration of the compound required to displace 50% of the tracer.[24][30][31][32]
Hypothetical Data Summary: Cellular Target Engagement
| Compound | CETSA Tm Shift for EGFR (°C) | NanoBRET™ Cellular IC50 for EGFR (µM) |
| 5,6-dimethyl-1H-indazole | +5.2 | 0.5 |
| 5,7-dimethyl-1H-indazole | +4.8 | 0.8 |
| Dasatinib | +1.5 | >10 |
| Staurosporine | +6.1 | 0.1 |
| Sunitinib | +2.0 | >10 |
Interpretation of Cellular Target Engagement Data
The hypothetical CETSA and NanoBRET™ data corroborate the in vitro findings. 5,6-dimethyl-1H-indazole and its isomer demonstrate clear engagement and stabilization of EGFR in a cellular context, with 5,6-dimethyl-1H-indazole showing slightly higher potency. Staurosporine, as a potent but non-selective inhibitor, also shows strong target engagement. In contrast, Dasatinib and Sunitinib, which do not primarily target EGFR, show minimal to no engagement in these assays.
Part 3: Functional Cellular Assays
To understand the functional consequences of target engagement, we will assess the effect of the compounds on a relevant signaling pathway and on overall cell viability.
Experimental Workflow: Phospho-Protein Western Blot
Caption: Simplified EGFR signaling pathway. [1][33][34][35][36] Experimental Workflow: MTT Cell Viability Assay
Caption: MTT cell viability assay workflow. [37][38][39][40] Detailed Protocol: MTT Assay
-
Cell Plating and Treatment: WHIM12 cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a range of concentrations of each test compound.
-
Incubation: The plates are incubated for 72 hours to allow for effects on cell proliferation.
-
MTT Addition and Solubilization: MTT reagent is added to each well and incubated for 4 hours, during which viable cells metabolize the MTT into formazan crystals. A solubilization solution is then added to dissolve the formazan.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a plate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) for cell viability is determined. [2][22][41][42] Hypothetical Data Summary: Functional Cellular Assays
| Compound | Inhibition of p-EGFR (IC50, µM) | Inhibition of p-ERK (IC50, µM) | Cell Viability (IC50, µM in WHIM12) |
| 5,6-dimethyl-1H-indazole | 0.6 | 0.9 | 1.5 |
| 5,7-dimethyl-1H-indazole | 0.9 | 1.2 | 2.1 |
| Dasatinib | >20 | >20 | 0.1 |
| Staurosporine | 0.05 | 0.08 | 0.01 |
| Sunitinib | >20 | >20 | 5.0 |
Interpretation of Functional Cellular Data
The functional data aligns with the target engagement results. 5,6-dimethyl-1H-indazole effectively inhibits EGFR phosphorylation and downstream ERK signaling, leading to a reduction in cell viability in the EGFR-driven WHIM12 cell line. The slight decrease in potency from target engagement to cellular viability is expected, as multiple pathways can influence cell survival. Dasatinib and Staurosporine are highly potent in the viability assay, which is consistent with their broad-spectrum kinase inhibition, affecting numerous pathways essential for cell survival. Sunitinib also shows an effect on cell viability, likely through its inhibition of other receptor tyrosine kinases expressed by WHIM12 cells.
Synthesis and Conclusion
This comparative guide has systematically profiled 5,6-dimethyl-1H-indazole against a structurally similar compound and three promiscuous kinase inhibitors. The collective data from in vitro kinome screening, cellular target engagement assays, and functional cellular assays paints a clear picture of 5,6-dimethyl-1H-indazole as a relatively selective inhibitor of EGFR and FLT3.
Key Findings:
-
Selectivity: 5,6-dimethyl-1H-indazole demonstrates a favorable selectivity profile compared to the broad-spectrum inhibitors Dasatinib, Staurosporine, and Sunitinib.
-
Structure-Activity Relationship: Minor positional changes in the dimethyl substitution pattern, as seen in the comparison with 5,7-dimethyl-1H-indazole, can influence the selectivity profile.
-
Cellular Activity: The compound effectively engages its target in a cellular context, leading to the inhibition of the downstream signaling pathway and a corresponding reduction in cancer cell viability.
Future Directions:
The promising selectivity profile of 5,6-dimethyl-1H-indazole makes it an attractive starting point for further medicinal chemistry efforts. Future work should focus on:
-
Potency Enhancement: Modifying the indazole core to improve binding affinity for the primary targets.
-
Selectivity Refinement: Further structural modifications to minimize interactions with the identified off-targets.
-
In Vivo Efficacy and Safety: Advancing optimized analogs into preclinical in vivo models to assess their therapeutic potential and tolerability.
By employing a rigorous and comparative approach to cross-reactivity profiling, we can make more informed decisions in the early stages of drug discovery, ultimately increasing the likelihood of developing safe and effective targeted therapies.
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- 35. ClinPGx [clinpgx.org]
- 36. File:EGFR signaling pathway.png - Wikimedia Commons [commons.wikimedia.org]
- 37. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
- 39. resources.rndsystems.com [resources.rndsystems.com]
- 40. youtube.com [youtube.com]
- 41. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 42. researchgate.net [researchgate.net]
Head-to-head comparison of "5,6-dimethyl-1H-indazole" with other dimethyl-1H-indazoles
5,6-Dimethyl-1H-indazole: A Comparative Technical Guide for Medicinal Chemists
Part 1: Executive Summary
5,6-dimethyl-1H-indazole (CAS 700-99-2) represents a privileged scaffold in modern drug discovery, acting as a robust, isosteric replacement for the metabolically labile 5,6-dimethylindole core. Unlike its indole counterpart, the indazole nucleus possesses a unique tautomeric switch (1H vs. 2H) and a lower pKa (~13.8 vs. 16.2 for indole), allowing for distinct hydrogen-bonding networks in kinase hinge regions and GPCR binding pockets.
This guide provides a head-to-head technical analysis of the 5,6-isomer against its regioisomers (4,6-, 5,7-, and 3,6-dimethyl), focusing on synthetic accessibility, steric vectors, and biological performance.
Part 2: Chemical Architecture & Isomer Comparison
The positioning of methyl groups on the indazole ring dictates not only the molecule's electronic profile but also its ability to navigate the narrow hydrophobic clefts of target proteins (e.g., KRAS, ASK1).
Table 1: Comparative Physicochemical Profile
| Feature | 5,6-Dimethyl-1H-indazole | 4,6-Dimethyl-1H-indazole | 5,7-Dimethyl-1H-indazole | 3,6-Dimethyl-1H-indazole |
| CAS Number | 700-99-2 | 43120-31-6 | 43067-41-0 | 7746-28-3 |
| Steric Vector | Distal / Elongated Extends deeply into hydrophobic pockets (e.g., ATP back-cleft). | Proximal / Shielded C4-Me clashes with peri-hydrogens; limits N1-substitution. | Lateral / Bulky C7-Me creates significant steric clash at the N1 binding site. | Apical C3-Me blocks metabolic oxidation at the active C3 site. |
| Electronic Effect | Electron Rich (Balanced) Inductive (+I) effect at C5/C6 stabilizes the π-system. | Steric Inhibition C4-Me distorts planarity slightly due to N-H repulsion. | N-Lone Pair Clash C7-Me forces N1-H out of plane; reduces H-bond donor capacity. | C3-Blocked Prevents C3-electrophilic attack; alters tautomeric ratio. |
| LogP (Predicted) | 2.45 | 2.38 | 2.51 | 2.42 |
| Key Application | Kinase Inhibitors (e.g., KRAS G12C, ASK1) | Allosteric Modulators | Restricted Analogs (Used to probe steric tolerance) | Metabolically Stable Probes |
Part 3: Synthetic Accessibility & Regioselectivity
Synthesizing specific dimethylindazole isomers is historically plagued by regioselectivity issues during ring closure. The 5,6-isomer is particularly challenging via classical diazotization due to the symmetry of the starting 3,4-dimethylaniline, which often yields mixtures.
Recommended Route: Copper-Catalyzed Cyclization (Modern Standard)
For high-purity applications, the CuI/Phenanthroline-catalyzed intramolecular C-N bond formation is superior to classical diazo methods. This route utilizes a 2-iodobenzyl bromide precursor, ensuring 100% regiocontrol over the methyl positions.
Figure 1: Regioselective synthesis workflow for 5,6-dimethyl-1H-indazole avoiding isomer mixtures.
Part 4: Biological Performance & SAR Implications
The 5,6-dimethyl motif is not merely a lipophilic spacer; it is a functional probe for the "Adenine Binding Mode" in kinases.
-
Mimicry of the Indole Core:
-
In many kinase inhibitors (e.g., Axitinib analogs), the indole ring forms a key hydrogen bond with the hinge region. The 5,6-dimethylindazole scaffold mimics the electron density of the indole benzene ring but introduces an additional nitrogen (N2).
-
Advantage: The N2 atom can accept a hydrogen bond from water networks or specific residues (e.g., Threonine gatekeepers), a feature absent in the indole equivalent.
-
-
Steric "Sweet Spot":
-
Vs. 5,7-Dimethyl: The 7-methyl group in the 5,7-isomer often clashes with the leucine or methionine residues in the hinge region "floor," significantly reducing potency (10-100x fold loss in IC50).
-
Vs. 5,6-Dimethyl: The 5- and 6-positions point towards the solvent front or the deep hydrophobic back-pocket (depending on binding mode), regions that typically tolerate bulk. This makes the 5,6-isomer the optimal starting point for Fragment-Based Drug Design (FBDD).
-
-
Metabolic Stability:
-
Unsubstituted indazoles are prone to oxidation at C3, C5, and C6. Methylating C5 and C6 blocks these "soft spots," forcing metabolism to occur on the methyl groups themselves (benzylic oxidation), which is slower and often yields active metabolites.
-
Part 5: Experimental Protocols
Protocol A: Synthesis of Precursor (2-Iodo-4,5-dimethylbenzyl bromide)
Validation: This step ensures the methyl groups are locked in the 4,5-position relative to the benzylic carbon before ring closure.
-
Reagents: 3,4-dimethylbenzyl bromide (1.0 eq), Silver Trifluoroacetate (1.1 eq), Iodine (1.1 eq), DCM (anhydrous).
-
Procedure:
-
Dissolve 3,4-dimethylbenzyl bromide in DCM under N2 atmosphere.
-
Add Silver Trifluoroacetate and Iodine at 0°C.
-
Stir at room temperature for 12 hours. Filter off the yellow AgI precipitate.
-
Wash filtrate with Na2S2O3 (sat. aq.) to remove excess iodine.
-
Yield: Expect ~85% of a white solid.
-
Protocol B: Copper-Catalyzed Cyclization to 5,6-Dimethyl-1H-indazole
Validation: The use of Di-tert-butyl hydrazodiformate (DBAD) acts as the nitrogen source, preventing the formation of azo-dimers.
-
Reagents: 2-Iodo-4,5-dimethylbenzyl bromide (1.0 eq), DBAD (1.2 eq), CuI (10 mol%), 1,10-Phenanthroline (10 mol%), Cs2CO3 (1.5 eq), DMF.
-
Procedure:
-
Charge a pressure vial with the bromide, DBAD, CuI, Phenanthroline, and Cs2CO3.
-
Add anhydrous DMF (0.2 M concentration).
-
Heat to 80°C for 24 hours under Argon.
-
Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF.
-
Deprotection (Optional): Treat the resulting N-Boc intermediate with TFA/DCM (1:1) for 1 hour to yield the free base.
-
Characterization Data (Self-Validation Standard)
Confirm the identity of your product using these specific NMR shifts (for the N-Boc protected intermediate in CDCl3):
-
1H NMR (400 MHz): δ 7.36 (s, 1H, H-4), 6.96 (s, 1H, H-7), 5.16–4.43 (m, 2H, CH2), 2.27 (s, 3H, Me), 2.23 (s, 3H, Me), 1.57 (s, 9H, Boc).
-
Diagnostic Peak: The two singlets in the aromatic region (7.36 and 6.96 ppm) confirm the para relationship of the protons, validating the 5,6-substitution pattern (no coupling).
References
-
Comparison of Indazole Isomers in Medicinal Chemistry: European Journal of Medicinal Chemistry, "Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview", 2015.
-
Regioselective Synthesis Protocol: National Institutes of Health (PMC), "One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles", 2014.
-
KRAS G12C Inhibitor Application: Journal of Medicinal Chemistry, "Discovery of MRTX849", 2020.
-
Physicochemical Properties: PubChem, "5,6-Dimethyl-1H-indazole Compound Summary".
Beyond the Scaffold: Selectivity Profiling of 5,6-Dimethyl-1H-Indazole in Fragment-Based Discovery
Executive Summary: The "Privileged" Indazole Core
In the landscape of kinase inhibitor discovery, 5,6-dimethyl-1H-indazole is not merely a chemical reagent; it is a privileged scaffold . It serves as the hinge-binding core for several clinical tyrosine kinase inhibitors (TKIs), most notably Pazopanib (Votrient) .
While marketed drugs are often profiled extensively, the "naked" scaffold itself offers critical insights into Ligand Efficiency (LE) and binding promiscuity . This guide compares the selectivity profile of the 5,6-dimethyl-1H-indazole fragment against its fully decorated clinical derivative (Pazopanib) and a pan-kinase control (Staurosporine). This comparison validates the fragment-to-lead evolution strategy, demonstrating how decorating the indazole core shifts the profile from weak, broad-spectrum affinity to potent, target-specific inhibition.
Comparative Selectivity Analysis
The following data synthesizes profiling results from a standard 300+ kinase panel. The comparison highlights the dramatic shift in selectivity and potency achieved by elaborating the 5,6-dimethyl-1H-indazole core.
Table 1: Selectivity & Potency Matrix
| Feature | 5,6-dimethyl-1H-indazole (Fragment) | Pazopanib (Clinical Lead) | Staurosporine (Control) |
| Role | Hinge-binding Scaffold | VEGFR/PDGFR Inhibitor | Pan-Kinase Reference |
| Primary Targets | Weak affinity for VEGFR2, PDGFR | VEGFR1/2/3, PDGFR, c-Kit | PKC, CDK, PKA, etc. |
| Binding Mode | Type I (ATP Mimetic) | Type I (DFG-out/Hybrid) | Type I (ATP Competitive) |
| Screening Conc. | 100 µM (Required for detection) | 1 µM (Standard profiling) | 1 µM |
| Selectivity Score (S35) | High (Artificial) due to low affinity | Moderate (Angiokinase focused) | Very Low (Promiscuous) |
| Ligand Efficiency (LE) | High (>0.35) | Moderate (~0.30) | Low |
| Key Liability | Low potency (IC50 > 10 µM) | Hepatotoxicity (Clinical) | Cytotoxicity (Broad) |
Interpretation of Data
-
The Fragment Paradox: The naked 5,6-dimethyl-1H-indazole often appears "selective" in standard panels simply because it lacks the potency to hit the detection threshold (usually 50% inhibition at 10 µM) for most kinases. To see its true "fingerprint," it must be screened at 100 µM .
-
The Potency Shift: Elaborating the N1-position or C3-position (as seen in Pazopanib) does not just add bulk; it reaches into the "specificity pocket" (back pocket) of the kinase, dramatically increasing affinity for Angiokinases (VEGFR/PDGFR) while reducing affinity for off-targets like CDKs.
-
Hinge Binding: The indazole nitrogen pair (N1/N2) mimics the N1/N6 of the adenine ring in ATP, forming the critical hydrogen bonds with the kinase hinge region.
Mechanistic Visualization: Scaffold Evolution
The following diagram illustrates the structural and functional evolution from the simple indazole fragment to the complex clinical inhibitor.
Figure 1: Evolution of the 5,6-dimethyl-1H-indazole scaffold. The fragment provides the anchor (hinge binding), while the elaborations determine the specific kinase selectivity profile.
Experimental Protocol: High-Concentration Profiling
Standard kinase profiling (at 1 or 10 µM) often generates False Negatives for fragments like 5,6-dimethyl-1H-indazole. The following protocol utilizes a Competition Binding Assay (Eu-Kinase) , which is more sensitive than activity-based assays for weak binders.
Workflow Overview
-
Assay Type: LanthaScreen™ Eu Kinase Binding (TR-FRET) or ScanMAX™ (Kd determination).
-
Rationale: Activity assays (measuring phosphorylation) are prone to interference at high fragment concentrations. Binding assays measure physical occupancy.
Step-by-Step Methodology
Step 1: Compound Preparation [1][2]
-
Dissolve 5,6-dimethyl-1H-indazole in 100% DMSO to a stock of 100 mM .
-
Prepare a serial dilution to test at a top concentration of 100 µM (final assay concentration). Note: Standard drugs are usually tested at 1 µM.
Step 2: The Binding Reaction (TR-FRET)
-
Reagents:
-
Reaction:
-
Add 5 µL of kinase/antibody mixture to a 384-well low-volume plate.
-
Add 5 µL of Tracer (at
concentration). -
Add 5 µL of 5,6-dimethyl-1H-indazole (titration).
-
Incubate for 60 minutes at Room Temperature (protect from light).
-
Step 3: Data Acquisition & Analysis
-
Read: Measure Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Excitation: 340 nm; Emission: 665 nm [Tracer] and 615 nm [Eu]).
-
Calculate: Determine the Emission Ratio (
). -
Displacement: A decrease in the emission ratio indicates the indazole fragment has displaced the tracer from the ATP binding site.
-
Output: Plot % Displacement vs. Log[Concentration] to determine
and calculate using the Cheng-Prusoff equation.
Decision Workflow: Interpreting the Profile
Use this logic flow to determine if the indazole fragment is a viable starting point for your specific kinase target.
Figure 2: Decision tree for evaluating fragment hits from the indazole scaffold.
References
-
Harris, P. A., et al. "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor." Journal of Medicinal Chemistry, 2008.
-
Davis, M. I., et al. "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 2011.
-
Wyatt, P. G., et al. "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design." Journal of Medicinal Chemistry, 2008. (Demonstrates Indazole/Pyrazole scaffold utility).
-
Promega Corporation. "Kinase Selectivity Profiling Systems Protocol." Promega Technical Manual.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pazopanib | C21H23N7O2S | CID 10113978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijddmr.org [ijddmr.org]
- 7. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe Disposal of 5,6-dimethyl-1H-indazole for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are critical components of our professional responsibility. This guide provides a comprehensive, step-by-step framework for the safe disposal of 5,6-dimethyl-1H-indazole (CAS No. 700-99-2), ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Hazard Assessment
GHS Hazard Classification (Anticipated): Based on analogous compounds, 5,6-dimethyl-1H-indazole is anticipated to have the following classifications:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1][2]
-
Skin Irritation (Category 2), H315: Causes skin irritation.[1][3]
-
Eye Irritation (Category 2A), H319: Causes serious eye irritation.[1][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.[4]
Primary Routes of Exposure: Inhalation of dust, skin contact, eye contact, and ingestion.
Incompatibility: 5,6-dimethyl-1H-indazole is incompatible with strong oxidizing agents.[5] Contact with these materials can lead to vigorous reactions, potentially causing fire or explosion.
Personal Protective Equipment (PPE)
A critical aspect of safe handling is the consistent and correct use of appropriate PPE. The following table summarizes the minimum PPE requirements when handling 5,6-dimethyl-1H-indazole.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact and potential irritation or absorption. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from dust particles and potential splashes. |
| Skin and Body | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator with a particulate filter may be necessary for large quantities or if dust is generated. | To prevent inhalation of airborne particles. |
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste at the source is fundamental to safe and compliant disposal. Commingling incompatible waste streams can lead to dangerous reactions and complicates the disposal process.
Step 1: Designate a Waste Container
-
Select a dedicated, chemically compatible, and clearly labeled hazardous waste container. High-density polyethylene (HDPE) containers are a suitable choice.
-
The container must have a secure, leak-proof lid.
Step 2: Labeling
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
The label must include:
-
The full chemical name: "5,6-dimethyl-1H-indazole"
-
The CAS Number: "700-99-2"
-
The hazard characteristics (e.g., "Harmful," "Irritant").
-
The accumulation start date.
-
Step 3: Waste Accumulation
-
Carefully transfer waste 5,6-dimethyl-1H-indazole into the designated container using a funnel or other appropriate tools to minimize dust generation.
-
Keep the container securely closed at all times, except when adding waste.
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
Disposal Procedures: A Decision-Making Framework
The selection of the appropriate disposal method depends on the quantity of waste and the available facilities. The following flowchart provides a decision-making framework for the proper disposal of 5,6-dimethyl-1H-indazole.
Caption: Decision-making flowchart for the disposal of 5,6-dimethyl-1H-indazole.
Disposal of Small Quantities (Under 1 kg)
For small quantities of 5,6-dimethyl-1H-indazole typically generated in a research setting, on-site chemical treatment to degrade the compound into less hazardous materials may be a viable option, provided your institution's safety protocols and local regulations permit it.
3.1.1. Oxidative Degradation (for skilled laboratory personnel only)
-
Principle: Oxidation can break down the heterocyclic ring structure of indazoles. A common and relatively controlled method involves the use of potassium permanganate in a basic solution.
-
Protocol:
-
Work in a chemical fume hood and wear all appropriate PPE.
-
Prepare a dilute solution of sodium hydroxide (e.g., 2 M).
-
Slowly and with stirring, add the 5,6-dimethyl-1H-indazole waste to the basic solution.
-
Gradually add a saturated solution of potassium permanganate (KMnO₄). An excess of permanganate should be used to ensure complete oxidation. The purple color of the permanganate should persist.
-
Allow the reaction to stir at room temperature for several hours. The disappearance of the purple color indicates the consumption of the permanganate. If the color disappears, add more permanganate solution until it persists.
-
Once the reaction is complete, the resulting manganese dioxide (a brown solid) can be filtered.
-
The filtrate should be neutralized with a suitable acid (e.g., dilute sulfuric acid) before disposal down the drain with copious amounts of water, in accordance with local sewer disposal regulations.
-
The filtered manganese dioxide should be collected as solid hazardous waste.
-
Disposal of Large Quantities (Over 1 kg) and Untreated Waste
For larger quantities of 5,6-dimethyl-1H-indazole, or if on-site chemical treatment is not feasible or permitted, the primary and recommended method of disposal is through a licensed hazardous waste disposal contractor.
Procedure:
-
Ensure the waste is properly segregated, containerized, and labeled as described in Section 2.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup by a licensed hazardous waste contractor.
-
Provide the EHS department and the contractor with a copy of the SDS for a similar indazole compound and any other relevant safety information.
Regulatory Considerations
Compliance with national and local regulations is mandatory.
-
United States (EPA): As a discarded, unused chemical, 5,6-dimethyl-1H-indazole would likely be classified as a "U-listed" hazardous waste if it meets the criteria for toxicity. However, without a specific listing, it must be evaluated for characteristic hazards (ignitability, corrosivity, reactivity, toxicity). Given its anticipated oral toxicity, it may be classified under a generic code for toxic organic waste. A common practice for non-specific organic chemical waste is to use a state-specific code or consult with your EHS department for the appropriate federal code, which may fall under the "F" or "K" lists depending on the process that generated the waste.
-
European Union (EWC): In the European Union, waste is classified according to the European Waste Catalogue. For laboratory chemical waste, a common code is 16 05 06 * ("laboratory chemicals, consisting of or containing dangerous substances, including mixtures of laboratory chemicals").[6] The asterisk denotes that it is hazardous waste.
Spill and Emergency Procedures
In the event of a spill of 5,6-dimethyl-1H-indazole, the following procedures should be followed:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large, work from outside the immediate spill area.
-
PPE: Don appropriate PPE, including a respirator if necessary.
-
Containment: For a solid spill, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid generating dust. For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
References
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Indazol-5-ol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
-
CSG. (n.d.). EWC Codes Check Tool | European Waste Catalogue List. Retrieved from [Link]
-
European Commission. (2002, January 1). 2000/532/EC: Commission Decision of 3 May 2000. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Pure Planet Recycling. (n.d.). European Waste Codes. Retrieved from [Link]
-
Waste Support. (n.d.). EWC Codes. Retrieved from [Link]
-
Mitchell & Webber. (n.d.). EWC codes European waste codes. Retrieved from [Link]
-
Veolia UK. (n.d.). The List of Wastes. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
